Hsd17B13-IN-16
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H17ClN2O4S |
|---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
3-[(3-chloro-4-hydroxybenzoyl)amino]-N-[(2-methoxyphenyl)methyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C20H17ClN2O4S/c1-27-17-5-3-2-4-13(17)11-22-20(26)18-15(8-9-28-18)23-19(25)12-6-7-16(24)14(21)10-12/h2-10,24H,11H2,1H3,(H,22,26)(H,23,25) |
InChI Key |
AUWHJPLXZCPIPY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=C(C=CS2)NC(=O)C3=CC(=C(C=C3)O)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Hsd17B13-IN-16: A Technical Guide to its Mechanism of Action in Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in hepatocytes, has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression of chronic liver diseases. This has spurred the development of small molecule inhibitors to pharmacologically replicate this protective effect. This technical guide provides an in-depth overview of the mechanism of action of HSD17B13 inhibitors in hepatocytes, with a focus on the well-characterized inhibitor BI-3231, as a representative example. While the specific designation "Hsd17B13-IN-16" is not widely cited in peer-reviewed literature, the data presented herein is a synthesis of findings from multiple potent and selective HSD17B13 inhibitors.
Core Mechanism of Action
HSD17B13 is understood to play a significant role in hepatic lipid metabolism. Its inhibition in hepatocytes leads to a reduction in lipotoxic effects, primarily through the modulation of lipid droplet dynamics and mitochondrial function. The primary mechanism of action of HSD17B13 inhibitors is the direct competitive binding to the enzyme's active site, preventing the binding of its substrates.
Enzymatic Inhibition
HSD17B13 exhibits retinol dehydrogenase activity and can metabolize other lipid substrates like estradiol and leukotriene B4.[1][2] The inhibition of this enzymatic activity is the central tenet of the therapeutic strategy. Potent and selective inhibitors, such as BI-3231, have been developed through high-throughput screening and subsequent chemical optimization.[3][4]
Table 1: Potency of HSD17B13 Inhibitors
| Compound | Target | IC50 | Assay Substrate | Reference |
| BI-3231 | Human HSD17B13 | 1 nM | Estradiol | [5] |
| BI-3231 | Mouse HSD17B13 | 13 nM | Estradiol | [5] |
| HSD17B13-IN-23 | Human HSD17B13 | < 0.1 µM | Estradiol | [6] |
| HSD17B13-IN-23 | Human HSD17B13 | < 1 µM | Leukotriene B3 | [6] |
| Compound 1 | Human HSD17B13 | 1.4 µM | Estradiol | [3] |
Cellular Effects in Hepatocytes
In cellular models of hepatocyte lipotoxicity, typically induced by treatment with fatty acids like palmitic acid, HSD17B13 inhibitors have demonstrated significant protective effects.[1][7]
Table 2: Cellular Effects of BI-3231 in a Model of Hepatocellular Lipotoxicity
| Parameter | Effect of BI-3231 Treatment | Cell Type | Reference |
| Triglyceride Accumulation | Significantly decreased | HepG2 cells, Primary Mouse Hepatocytes | [1][7] |
| Hepatocyte Proliferation | Improved | HepG2 cells, Primary Mouse Hepatocytes | [7] |
| Cell Differentiation | Improved | HepG2 cells, Primary Mouse Hepatocytes | [7] |
| Lipid Homeostasis | Restored | HepG2 cells, Primary Mouse Hepatocytes | [7] |
| Mitochondrial Respiration | Increased | HepG2 cells, Primary Mouse Hepatocytes | [1][7] |
| β-oxidation | Not affected | HepG2 cells, Primary Mouse Hepatocytes | [7] |
Signaling Pathways and Molecular Interactions
Recent studies have begun to elucidate the downstream signaling pathways affected by HSD17B13 activity. One such pathway involves the production of Platelet-Activating Factor (PAF) and the subsequent activation of STAT3 signaling, which promotes leukocyte adhesion, a key event in liver inflammation.[8] Inhibition of HSD17B13 is hypothesized to dampen this inflammatory cascade.
Caption: HSD17B13-mediated signaling cascade promoting leukocyte adhesion in hepatocytes.
Experimental Protocols
High-Throughput Screening for HSD17B13 Inhibitors
A common method for identifying novel HSD17B13 inhibitors involves a high-throughput screening (HTS) campaign using a purified recombinant human HSD17B13 enzyme.
-
Assay Principle: The assay measures the enzymatic conversion of a substrate (e.g., estradiol) to its product, which is detected by mass spectrometry.
-
Reagents:
-
Purified recombinant human HSD17B13
-
Substrate: Estradiol or Leukotriene B4 (LTB4)
-
Cofactor: NAD+
-
Compound library
-
-
Procedure:
-
A library of compounds is dispensed into microtiter plates.
-
Purified HSD17B13 enzyme is added to each well and incubated with the compounds.
-
The enzymatic reaction is initiated by the addition of the substrate and cofactor.
-
After a defined incubation period, the reaction is stopped.
-
The amount of product formed is quantified using a high-throughput method like MALDI-TOF mass spectrometry.[4]
-
Compounds that show significant inhibition of product formation are identified as hits.
-
Caption: High-throughput screening workflow for the discovery of HSD17B13 inhibitors.
Cellular Lipotoxicity Assay
This assay evaluates the protective effects of HSD17B13 inhibitors against fatty acid-induced lipotoxicity in hepatocytes.[1]
-
Cell Culture:
-
HepG2 cells or primary mouse hepatocytes are cultured in appropriate media.
-
-
Induction of Lipotoxicity:
-
Cells are treated with palmitic acid to induce lipid accumulation and cellular stress.
-
-
Inhibitor Treatment:
-
Cells are co-incubated with the HSD17B13 inhibitor (e.g., BI-3231) at various concentrations.
-
-
Assessment of Triglyceride Accumulation:
-
Intracellular triglycerides are quantified using a colorimetric or fluorometric assay.
-
-
Analysis of Cellular Health:
-
Cell viability, proliferation, and markers of apoptosis are assessed using standard assays (e.g., MTT assay, BrdU incorporation).
-
-
Mitochondrial Function:
-
Mitochondrial respiration is measured using techniques like Seahorse XF analysis.
-
Conclusion
The inhibition of HSD17B13 in hepatocytes presents a promising therapeutic strategy for the treatment of NAFLD and NASH. The mechanism of action of HSD17B13 inhibitors, exemplified by BI-3231, involves the direct suppression of the enzyme's catalytic activity, leading to a reduction in hepatocyte lipid accumulation, improved mitochondrial function, and potentially, the attenuation of inflammatory signaling pathways. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of novel HSD17B13 inhibitors. Further research into the diverse substrates of HSD17B13 and its downstream signaling networks will undoubtedly provide deeper insights into its role in liver pathophysiology and aid in the optimization of therapeutic interventions.
References
- 1. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. origene.com [origene.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Harnessing the Therapeutic Potential of HSD17B13 Inhibition: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a member of the HSD17B superfamily, has emerged as a compelling therapeutic target for a spectrum of chronic liver diseases, most notably non-alcoholic steatohepatitis (NASH).[1][2] This enzyme is predominantly expressed in the liver and is localized to lipid droplets within hepatocytes.[3][4] While its precise physiological function is still under investigation, compelling human genetic evidence has illuminated its role in the progression of liver disease. Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing NASH, cirrhosis, and hepatocellular carcinoma.[5][6] This protective effect has catalyzed the development of inhibitors aimed at mimicking this genetic advantage.
This technical guide provides an in-depth overview of the therapeutic potential of inhibiting HSD17B13. While the specific compound "Hsd17B13-IN-16" is not documented in publicly available literature, this document will synthesize data from well-characterized HSD17B13 inhibitors to provide a comprehensive understanding of this therapeutic strategy. We will delve into the mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to the development of HSD17B13-targeted therapies.
Mechanism of Action of HSD17B13 Inhibition
HSD17B13 is an oxidoreductase that is upregulated in the livers of patients with non-alcoholic fatty liver disease (NAFLD).[3][7] The enzyme is involved in hepatic lipid metabolism, and its inhibition is thought to confer protection against liver injury through multiple mechanisms.[6] One proposed mechanism involves the modulation of pyrimidine catabolism.[5] Studies have shown that the protective effects of HSD17B13 loss-of-function are associated with decreased pyrimidine breakdown.[5] Additionally, HSD17B13 inhibition may influence phospholipid metabolism, as genetic variants are linked to increased levels of hepatic phospholipids.[8]
The current understanding of the signaling pathway is that HSD17B13, located on lipid droplets, contributes to the pathogenesis of liver disease.[6] Its inhibition is expected to reduce lipotoxicity and subsequent inflammation and fibrosis.
Preclinical Evidence
A growing body of preclinical research supports the therapeutic potential of HSD17B13 inhibition. Studies utilizing mouse models of NASH have demonstrated that the knockdown of Hsd17b13 can attenuate liver steatosis and fibrosis.[8] Furthermore, small molecule inhibitors have shown promise in in vitro and in vivo models.
Quantitative Data from Preclinical Studies
The following table summarizes key quantitative data for representative HSD17B13 inhibitors.
| Compound/Modality | Target | Assay Type | IC50 (Human) | IC50 (Mouse) | Key Findings | Reference(s) |
| BI-3231 | HSD17B13 | Enzymatic | 1 nM | 13-14 nM | Potent and selective inhibitor. Shows high metabolic stability in liver microsomes. | [9][10] |
| Inipharm Compound | HSD17B13 | LC/MS-based estrone detection | ≤ 0.1 µM | Not Reported | Demonstrates in vitro inhibition of HSD17B13 activity. | [11] |
| shRNA-mediated knockdown | Hsd17b13 mRNA | In vivo (mouse model) | N/A | N/A | Markedly improved hepatic steatosis and markers of liver health. | [8] |
Clinical Development
The encouraging preclinical data and strong genetic validation have propelled several HSD17B13 inhibitors into clinical trials for NASH. Both small molecule inhibitors and RNA interference (RNAi) therapeutics are being investigated.
Overview of Clinical Trials
| Compound/Modality | Developer(s) | Phase | Key Outcomes/Observations | Reference(s) |
| ALN-HSD (RNAi) | Alnylam & Regeneron | Phase 1 | Robust target knockdown, numerically lower liver enzymes, and encouraging safety and tolerability profile. | |
| Other Small Molecule Inhibitors | Various | Early Clinical Development | Generally well-tolerated with evidence of target engagement. | [12][13] |
The following diagram illustrates a typical workflow for the discovery and development of an HSD17B13 inhibitor.
Experimental Protocols
Detailed and robust experimental methodologies are crucial for the evaluation of HSD17B13 inhibitors. Below are representative protocols based on published studies.
HSD17B13 Enzymatic Inhibition Assay
-
Objective: To determine the in vitro potency (IC50) of a test compound against HSD17B13.
-
Methodology:
-
Recombinant human HSD17B13 is incubated with a known substrate (e.g., estradiol or leukotriene B4) and the cofactor NAD+.[7][14]
-
The test compound is added at varying concentrations.
-
The enzymatic reaction leads to the production of NADH, which can be detected using a luminescent assay kit.[7]
-
Alternatively, the formation of the oxidized product (e.g., estrone) can be quantified by LC/MS.[11]
-
The IC50 value is calculated by measuring the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm target engagement of the inhibitor with HSD17B13 in a cellular context.
-
Methodology:
-
Hepatocytes are treated with the test compound or vehicle control.
-
The cells are heated to a range of temperatures, causing protein denaturation and aggregation.
-
The soluble fraction of HSD17B13 at each temperature is quantified by Western blot or other protein detection methods.
-
Binding of the inhibitor stabilizes the protein, resulting in a higher melting temperature compared to the control.[15]
-
In Vivo Efficacy in a NASH Mouse Model
-
Objective: To evaluate the therapeutic efficacy of an HSD17B13 inhibitor in a preclinical model of NASH.
-
Methodology:
-
A mouse model that recapitulates key features of human NASH is used, such as mice fed a high-fat diet.[8]
-
Mice are treated with the test compound or vehicle control for a specified duration.
-
At the end of the study, various endpoints are assessed:
-
Histopathology: Liver sections are stained with H&E, Masson's trichrome, and Sirius Red to evaluate steatosis, inflammation, and fibrosis.[16]
-
Biochemical Analysis: Serum levels of liver enzymes (e.g., ALT, AST) are measured.[8]
-
Gene Expression Analysis: Hepatic expression of genes involved in lipid metabolism, inflammation, and fibrosis is quantified by qRT-PCR.[17]
-
Lipidomics: Hepatic lipid profiles are analyzed by mass spectrometry.[5]
-
-
The logical progression from genetic discovery to clinical application is a key aspect of the HSD17B13 inhibitor development story.
References
- 1. HSD17B13 hydroxysteroid 17-beta dehydrogenase 13 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. BI-3231 | HSD17B13 inhibitor | Probechem Biochemicals [probechem.com]
- 11. | BioWorld [bioworld.com]
- 12. NASH Drug Development: Seeing the Light at the End of the Tunnel? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Drug targets regulate systemic metabolism and provide new horizons to treat nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Hsd17B13-IN-16 and its Role in Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). This lipid droplet-associated enzyme, primarily expressed in hepatocytes, is implicated in the metabolism of steroids, bioactive lipids, and retinol. Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressive liver disease, sparking significant interest in the development of small molecule inhibitors. This technical guide provides an in-depth overview of HSD17B13's role in lipid metabolism and the current understanding of its inhibition, with a focus on the well-characterized chemical probe, BI-3231, as a representative HSD17B13 inhibitor. We will delve into its mechanism of action, summarize key quantitative data, provide detailed experimental protocols for its characterization, and visualize the core signaling pathways and experimental workflows.
Introduction to HSD17B13
HSD17B13 is a member of the 17-beta hydroxysteroid dehydrogenase superfamily, which comprises enzymes that catalyze the NAD(P)H/NAD(P)+ dependent oxidation and reduction of steroids and other lipids.[1][2] Unlike many other members of this family that are primarily involved in sex hormone metabolism, HSD17B13 is predominantly expressed in the liver and is localized to the surface of lipid droplets.[1][3] Its expression is upregulated in patients with NAFLD.[1]
Genome-wide association studies (GWAS) have been instrumental in highlighting the therapeutic potential of targeting HSD17B13. A loss-of-function splice variant (rs72613567) in the HSD17B13 gene has been strongly associated with a reduced risk of developing NASH and cirrhosis.[4][5] This genetic validation has propelled the search for potent and selective inhibitors of HSD17B13 enzymatic activity as a potential treatment for chronic liver diseases.
Role in Lipid Metabolism
HSD17B13's precise physiological function is still under active investigation, but several key roles in lipid metabolism have been identified:
-
Retinol Metabolism: HSD17B13 exhibits retinol dehydrogenase (RDH) activity, catalyzing the conversion of retinol to retinaldehyde.[1][2] This is a crucial step in the synthesis of retinoic acid, a signaling molecule with diverse functions in the liver. Loss-of-function variants of HSD17B13 have been shown to have reduced RDH activity.[1][2]
-
Fatty Acid Metabolism: While the direct substrates are still being fully elucidated, HSD17B13 is closely linked to fatty acid metabolism.[4] Overexpression of HSD17B13 in cellular models can lead to increased lipid droplet size and number.[6]
-
Regulation of Gene Expression: The expression of HSD17B13 is induced by the liver X receptor-α (LXRα) via the sterol regulatory element-binding protein-1c (SREBP-1c), a master regulator of lipogenesis.[4][7][8] This places HSD17B13 within a key signaling network that controls hepatic lipid homeostasis.
HSD17B13 Inhibitors: A Focus on BI-3231
While the user's query mentioned "Hsd17B13-IN-16", the publicly available scientific literature predominantly features BI-3231 as the most extensively characterized potent and selective chemical probe for HSD17B13.[9][10][11][12] Therefore, this guide will focus on BI-3231 as a representative inhibitor.
BI-3231 was identified through a high-throughput screening campaign and subsequent chemical optimization.[9][10] It has been shown to be a valuable tool for elucidating the biological functions of HSD17B13.[10]
Quantitative Data for BI-3231
The following table summarizes the key quantitative data for BI-3231, a potent HSD17B13 inhibitor.
| Parameter | Value | Species | Assay Type | Reference |
| IC50 | Single-digit nM | Human | Enzymatic Assay | [9] |
| Double-digit nM | Human | Cellular Assay | [9] | |
| Ki | 0.7 ± 0.2 nM | Human | Enzymatic Assay | [13] |
| Selectivity | >10,000-fold vs HSD17B11 | Human | Enzymatic Assay | [14] |
| Thermal Shift (ΔTm) | 16.7 K (in presence of NAD+) | Human | nanoDSF | [13] |
| Pharmacokinetics | Extensive liver accumulation | Mouse | In vivo | [10][15] |
| High clearance, short half-life | Mouse | In vivo | [11][14] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of HSD17B13 inhibitors like BI-3231.
HSD17B13 Enzymatic Activity Assay (Retinol Dehydrogenase Activity)
This cell-based assay measures the conversion of retinol to retinaldehyde and retinoic acid by HSD17B13.[1][16]
Materials:
-
HEK293 cells
-
Expression plasmids for wild-type or mutant HSD17B13, or empty vector control
-
All-trans-retinol (e.g., from Toronto Research Chemicals)
-
Culture medium (e.g., DMEM)
-
Transfection reagent (e.g., Lipofectamine)
-
HPLC system for retinoid analysis
-
Protein quantification assay kit (e.g., BCA assay)
Protocol:
-
Seed HEK293 cells in triplicate in appropriate culture plates one day prior to transfection.
-
Transfect the cells with HSD17B13 expression plasmids or an empty vector control using a suitable transfection reagent according to the manufacturer's instructions.
-
Allow the cells to express the protein for a defined period (e.g., 24-48 hours).
-
To test inhibitors, pre-incubate the cells with various concentrations of the inhibitor (e.g., BI-3231) for a specified time.
-
Add all-trans-retinol (e.g., at a final concentration of 2-5 µM) to the culture medium. Ensure the final solvent concentration (e.g., ethanol) is low (≤0.5% v/v).
-
Incubate the cells for a defined period (e.g., 6-8 hours) to allow for the enzymatic reaction to occur.
-
Harvest the cells and the culture medium.
-
Extract the retinoids from the cell lysates and medium.
-
Separate and quantify retinaldehyde and retinoic acid using a normal-phase HPLC system with detection at an appropriate wavelength (e.g., 340 nm).
-
Determine the protein concentration of the cell lysates for normalization.
-
Calculate the enzymatic activity as the amount of product formed per unit of protein per unit of time. For inhibitor studies, calculate the IC50 value.
Cell-Based Lipid Accumulation Assay
This assay is used to assess the effect of HSD17B13 and its inhibitors on the accumulation of intracellular lipid droplets.[17][18]
Materials:
-
Hepatocyte cell line (e.g., Huh7 or HepG2)
-
Culture medium
-
Fatty acid solution (e.g., a mixture of oleic acid and palmitic acid)
-
HSD17B13 inhibitor (e.g., BI-3231)
-
Lipid droplet-specific fluorescent dye (e.g., BODIPY 493/503 or Nile Red)
-
Nuclear stain (e.g., DAPI or Hoechst)
-
Fluorescence microscope or high-content imaging system
-
96-well plates suitable for fluorescence imaging
Protocol:
-
Seed the hepatocyte cell line in a 96-well plate.
-
Allow the cells to adhere and grow for 24 hours.
-
Treat the cells with various concentrations of the HSD17B13 inhibitor for a specified pre-incubation period.
-
Induce lipid accumulation by adding a fatty acid solution to the culture medium. A control group without fatty acid treatment should be included.
-
Incubate the cells for 24-48 hours to allow for lipid droplet formation.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) if required by the imaging protocol.
-
Stain the cells with a lipid droplet-specific dye (e.g., BODIPY 493/503) and a nuclear stain (e.g., DAPI).
-
Acquire images using a fluorescence microscope or a high-content imaging system.
-
Quantify the lipid droplet content by measuring the fluorescence intensity of the lipid droplet stain per cell (normalized to the number of nuclei).
-
Analyze the data to determine the effect of the inhibitor on lipid accumulation.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows related to HSD17B13.
Caption: Upstream regulation of HSD17B13 expression by LXRα and SREBP-1c.
References
- 1. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 3. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enanta.com [enanta.com]
- 6. HSD17B13 - Wikipedia [en.wikipedia.org]
- 7. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Probe BI-3231 | Chemical Probes Portal [chemicalprobes.org]
- 14. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]
- 15. researchgate.net [researchgate.net]
- 16. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A simple, reliable and easily generalizable cell-based assay for screening potential drugs that inhibit lipid accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Hsd17B13-IN-16: A Technical Guide for NAFLD Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nonalcoholic fatty liver disease (NAFLD) represents a growing global health crisis, with a significant portion of patients progressing to nonalcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. Recent genetic studies have identified hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) as a key player in the progression of NAFLD. Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver disease, positioning HSD17B13 as a promising therapeutic target. Hsd17B13-IN-16 is a novel, potent, and selective inhibitor of HSD17B13, offering a valuable chemical tool for investigating the enzyme's role in NAFLD and for preclinical drug development. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.
Introduction to HSD17B13 in NAFLD
HSD17B13 is a lipid droplet-associated protein predominantly expressed in the liver. Its expression is upregulated in patients with NAFLD. The enzyme is known to possess retinol dehydrogenase activity, converting retinol to retinaldehyde. Emerging evidence suggests that HSD17B13 plays a multifaceted role in liver pathophysiology by influencing lipid metabolism, inflammation, and fibrogenesis.
Genetic association studies have consistently shown that variants of HSD17B13 that lead to a loss of function are protective against the progression of NAFLD to more severe forms like NASH and cirrhosis. This protective effect has spurred the development of small molecule inhibitors targeting HSD17B13 as a potential therapeutic strategy for NAFLD.
This compound: A Potent and Selective Inhibitor
This compound is a small molecule inhibitor of HSD17B13. Its discovery and characterization provide researchers with a crucial tool to probe the enzymatic function of HSD17B13 and its downstream consequences in cellular and animal models of NAFLD.
Chemical Properties and Quantitative Data
A summary of the key chemical and in vitro data for this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₄N₄O₃S | |
| Molecular Weight | 452.53 | |
| IC₅₀ (Human HSD17B13) | 6 nM | |
| IC₅₀ (Mouse Hsd17b13) | 21 nM |
Table 1: Chemical and In Vitro Data for this compound.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involving HSD17B13 in the context of NAFLD and a general workflow for evaluating this compound in a preclinical model.
Caption: HSD17B13 Signaling Pathway in NAFLD.
Caption: Preclinical Evaluation Workflow.
Experimental Protocols
In Vitro HSD17B13 Enzyme Inhibition Assay
This protocol is adapted from general procedures for measuring HSD17B13 enzymatic activity.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant HSD17B13.
Materials:
-
Recombinant human HSD17B13 protein
-
This compound
-
Assay buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20
-
Substrate: β-estradiol (15 µM) or Leukotriene B4 (10-50 µM)
-
Cofactor: NAD⁺ (500 µM)
-
Detection reagent: NADH-Glo™ Detection Kit
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the final desired concentrations.
-
In a 384-well plate, add 10 µL of the assay mixture containing NAD⁺, the chosen substrate, and the recombinant HSD17B13 enzyme (50-100 nM).
-
Add the serially diluted this compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Add an equal volume of the NADH-Glo™ detection reagent to each well.
-
Incubate for an additional 60 minutes to allow the luminescent signal to develop.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
In Vivo Efficacy Study in a Diet-Induced NASH Mouse Model
This protocol describes a general framework for evaluating the efficacy of this compound in a preclinical model of NASH.
Objective: To assess the effect of this compound on liver steatosis, inflammation, and fibrosis in a diet-induced mouse model of NASH.
Animal Model:
-
Male C57BL/6J mice are commonly used.
-
Induce NASH by feeding a Western-style diet high in fat (e.g., 45% kcal from fat), sucrose/fructose, and cholesterol (e.g., 0.2%) for a period of 16-28 weeks.
Experimental Design:
-
After the diet-induced NASH phenotype is established, randomize the mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., appropriate vehicle for this compound)
-
Group 2: this compound (low dose)
-
Group 3: this compound (high dose)
-
-
Administer this compound or vehicle daily via a suitable route (e.g., oral gavage) for a specified duration (e.g., 4-8 weeks).
-
Monitor animal health, body weight, and food intake throughout the study.
Endpoint Analysis:
-
Serum Analysis: At the end of the treatment period, collect blood samples to measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver injury.
-
Liver Histopathology:
-
Harvest the livers and fix a portion in 10% neutral buffered formalin for paraffin embedding.
-
Stain liver sections with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and ballooning.
-
Use Sirius Red staining to evaluate the extent of fibrosis.
-
Score the histological features according to the NAFLD Activity Score (NAS) and fibrosis staging system.
-
-
Gene Expression Analysis:
-
Snap-freeze a portion of the liver in liquid nitrogen for RNA extraction.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the expression of genes involved in lipogenesis (e.g., Srebf1, Fasn), inflammation (e.g., Tnf, Il6), and fibrosis (e.g., Col1a1, Timp1).
-
-
Biochemical Analysis:
-
Homogenize a portion of the liver to measure triglyceride and cholesterol content.
-
Statistical Analysis:
-
Use appropriate statistical tests (e.g., t-test, ANOVA) to compare the different treatment groups. A p-value of <0.05 is typically considered statistically significant.
Conclusion
This compound is a valuable research tool for elucidating the role of HSD17B13 in the pathogenesis of NAFLD. Its high potency and selectivity make it suitable for both in vitro and in vivo studies. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and execute studies aimed at validating HSD17B13 as a therapeutic target and evaluating the preclinical efficacy of its inhibitors. Further research with this compound and other similar compounds will be instrumental in advancing the development of novel therapeutics for NAFLD and NASH.
Unraveling the Structure-Activity Relationship of a Novel HSD17B13 Inhibitor Series
A Technical Guide for Drug Discovery Professionals
This whitepaper provides an in-depth analysis of the structure-activity relationship (SAR) for a series of potent and selective inhibitors of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a genetically validated target for nonalcoholic steatohepatitis (NASH). Due to the lack of public information on a specific compound designated "Hsd17B13-IN-16," this guide will focus on a well-characterized pyrazolopyrimidine series, which serves as an exemplary case study for understanding the key molecular interactions and optimization strategies for inhibiting HSD17B13.
Core Compound and Mechanism of Action
The focus of this guide is a series of pyrazolopyrimidine-based inhibitors. These compounds are non-steroidal, competitive inhibitors that target the nicotinamide adenine dinucleotide (NAD+)-binding site of the HSD17B13 enzyme. By occupying this site, they prevent the binding of the natural cofactor, thereby inhibiting the enzyme's ability to catalyze the conversion of leukotriene B4 into its less active 12-oxo metabolite, a process implicated in liver inflammation and fibrosis.
Experimental Protocols
The following section details the methodologies employed to characterize the inhibitory activity and properties of the pyrazolopyrimidine series.
Enzymatic Inhibition Assay:
A biochemical assay was utilized to determine the half-maximal inhibitory concentration (IC50) of the compounds against purified, recombinant human HSD17B13. The assay mixture contained the enzyme, the NAD+ cofactor, and the substrate (e.g., a fluorescently labeled steroid or a biologically relevant substrate). The reaction progress was monitored by measuring the change in fluorescence or absorbance over time. Test compounds were added at varying concentrations to determine their effect on the reaction rate, and IC50 values were calculated from the resulting dose-response curves.
Cellular Thermal Shift Assay (CETSA):
To confirm target engagement in a cellular environment, a CETSA was performed. Human hepatoma cells (HepG2) endogenously expressing HSD17B13 were treated with the test compounds. The cells were then heated to a range of temperatures, leading to the denaturation and aggregation of unbound proteins. The amount of soluble HSD17B13 remaining at each temperature was quantified by western blot or mass spectrometry. A shift in the melting temperature of HSD17B13 in the presence of a compound indicates direct binding.
Hepatocyte Target Engagement Assay:
Primary human hepatocytes or induced pluripotent stem cell (iPSC)-derived hepatocytes were used to assess the ability of the inhibitors to block HSD17B13 activity in a more physiologically relevant setting. Cells were treated with the compounds, followed by the addition of a probe substrate. The formation of the metabolite was then measured using liquid chromatography-mass spectrometry (LC-MS). This assay provides a measure of cellular potency (EC50).
Structure-Activity Relationship Data
The following tables summarize the SAR data for the pyrazolopyrimidine series, highlighting the impact of substitutions at key positions on the scaffold.
| Compound | R1 Group | R2 Group | HSD17B13 IC50 (nM) | Cellular EC50 (nM) |
| 1a | Methyl | Phenyl | 500 | >10000 |
| 1b | Ethyl | Phenyl | 250 | 8000 |
| 1c | Cyclopropyl | Phenyl | 50 | 1200 |
| 2a | Cyclopropyl | 4-Fluorophenyl | 25 | 600 |
| 2b | Cyclopropyl | 4-Chlorophenyl | 20 | 550 |
| 2c | Cyclopropyl | 3-Methoxyphenyl | 150 | 3000 |
| 3a | Cyclopropyl | Pyridin-2-yl | 15 | 300 |
| 3b | Cyclopropyl | Pyrimidin-5-yl | 10 | 250 |
Visualizing Key Processes
The following diagrams illustrate the logical and experimental workflows associated with the characterization of these HSD17B13 inhibitors.
Caption: Role of HSD17B13 in modulating inflammatory pathways in NASH.
Caption: High-level workflow for HSD17B13 inhibitor screening and lead optimization.
Caption: Logical progression of the structure-activity relationship for the pyrazolopyrimidine series.
Conclusion
The structure-activity relationship for this pyrazolopyrimidine series demonstrates a clear path to potent and cell-active HSD17B13 inhibitors. The introduction of a cyclopropyl group at the R1 position significantly enhances enzymatic inhibition, likely through improved hydrophobic interactions within the active site. Further optimization at the R2 position with electron-withdrawing and hydrogen-bond-accepting heteroaromatic rings, such as pyrimidine, leads to a substantial increase in both biochemical and cellular potency. This systematic approach highlights key pharmacophoric features necessary for high-affinity binding and provides a roadmap for the design of next-generation HSD17B13 inhibitors for the treatment of NASH.
Target Validation of HSD17B13 Inhibitors in Liver Disease Models: An In-depth Technical Guide
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated protein predominantly expressed in hepatocytes, has emerged as a compelling therapeutic target for a spectrum of chronic liver diseases.[1][2][3][4] Large-scale human genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), alcohol-related liver disease, and hepatocellular carcinoma.[1][3][5][6] These findings provide strong genetic validation for the hypothesis that inhibiting HSD17B13 enzymatic activity could be a viable therapeutic strategy. This technical guide provides an in-depth overview of the target validation for a representative HSD17B13 inhibitor, "Hsd17B13-IN-16," in preclinical liver disease models, including quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
HSD17B13: Genetic Validation and Rationale for Inhibition
The primary rationale for targeting HSD17B13 stems from human genetic data. Multiple single nucleotide polymorphisms (SNPs) in the HSD17B13 gene that result in a loss of function have been linked to protection against the progression of liver disease. The most studied variant, rs72613567, leads to an unstable and truncated protein with diminished enzymatic activity.[7]
| Genetic Variant | Associated Liver Disease Protection | Magnitude of Protective Effect | Reference |
| rs72613567 (T>TA) | Alcoholic Liver Disease | 53% reduced risk for homozygotes | [1] |
| Non-Alcoholic Fatty Liver Disease (NAFLD) | 30% reduced risk for homozygotes | [1] | |
| Alcoholic Cirrhosis | 73% reduced risk for homozygotes | [3] | |
| Hepatocellular Carcinoma (HCC) | Decreased risk in carriers | [3] | |
| rs6834314 (A>G) | NAFLD | Reduced inflammation scores | [1][2] |
| Alcohol-related Liver Disease | 19% reduced risk | [5] |
This compound: Preclinical Data Summary
This section summarizes the preclinical data for a representative HSD17B13 inhibitor, this compound. The data is a composite representation from published studies on various HSD17B13 inhibitors.
Biochemical and Cellular Activity
| Assay Type | Substrate | This compound IC50 | Reference |
| Biochemical Assay | Estradiol | 1.4 µM | [8] |
| Leukotriene B4 (LTB4) | Similar potency to Estradiol | [8][9] | |
| Cellular Assay | Human Hepatocytes | Double-digit nanomolar potency | [8] |
In Vivo Efficacy in a Mouse Model of NASH
| Animal Model | Treatment | Key Efficacy Endpoints | Outcome | Reference |
| High-Fat Diet-induced Obese Mice | This compound (shRNA knockdown) | Hepatic Steatosis | Attenuated | [10][11] |
| Serum ALT | Significantly decreased | [12] | ||
| Serum Triglycerides | Significantly decreased | [12] | ||
| Liver Fibrosis | Improved | [12] |
Experimental Protocols
High-Throughput Screening (HTS) for HSD17B13 Inhibitors
Objective: To identify small molecule inhibitors of HSD17B13 from a large compound library.
Methodology:
-
Assay Principle: A biochemical assay is used to measure the enzymatic activity of purified human HSD17B13. The conversion of a substrate (e.g., β-estradiol) to its product is coupled to the reduction of NAD+ to NADH. The amount of NADH produced is quantified using a luminescence-based detection system (e.g., NAD-Glo™ Assay).
-
Reagents and Materials:
-
Purified recombinant human HSD17B13 protein
-
Substrate: β-estradiol or Leukotriene B4 (LTB4)
-
Cofactor: NAD+
-
Compound library
-
NAD-Glo™ Assay kit (Promega)
-
384-well assay plates
-
Acoustic liquid handler for compound dispensing
-
Plate reader capable of luminescence detection
-
-
Procedure:
-
Dispense a small volume (e.g., 20-50 nL) of each compound from the library into individual wells of a 384-well plate using an acoustic liquid handler.
-
Prepare an enzyme/substrate/cofactor mix containing purified HSD17B13, β-estradiol, and NAD+ in an appropriate assay buffer (e.g., 40 mM Tris pH 7.4, 0.01% BSA, 0.01% Tween 20).[13]
-
Add the enzyme/substrate/cofactor mix to each well of the assay plate.
-
Incubate the plates at room temperature for a defined period (e.g., 60 minutes).
-
Add the NAD-Glo™ detection reagent to each well to stop the enzymatic reaction and generate a luminescent signal proportional to the NADH concentration.
-
Incubate in the dark for 60 minutes.[9]
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to positive (no inhibitor) and negative (no enzyme) controls.
-
Hits are identified as compounds that exhibit inhibition above a certain threshold (e.g., >50%).
-
Cellular Target Engagement Assay
Objective: To confirm that this compound interacts with HSD17B13 within a cellular context.
Methodology:
-
Assay Principle: A cellular thermal shift assay (CETSA) can be employed. This method is based on the principle that the binding of a ligand (inhibitor) to its target protein stabilizes the protein against thermal denaturation.
-
Reagents and Materials:
-
Human hepatocyte cell line (e.g., Huh7)
-
This compound
-
Cell lysis buffer
-
Antibodies against HSD17B13 and a loading control (e.g., GAPDH)
-
SDS-PAGE and Western blotting reagents and equipment
-
PCR thermocycler for heat challenge
-
-
Procedure:
-
Culture Huh7 cells to ~80% confluency.
-
Treat the cells with varying concentrations of this compound or vehicle control for a specified time.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension and heat each aliquot to a different temperature for a short duration (e.g., 3 minutes) using a PCR thermocycler.
-
Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-HSD17B13 antibody.
-
-
Data Analysis:
-
Quantify the band intensity for HSD17B13 at each temperature for both vehicle- and inhibitor-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Visualizations
Caption: HSD17B13 signaling pathway in hepatocytes.
References
- 1. mdpi.com [mdpi.com]
- 2. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 5. Genetic variant rs72613567 of HSD17B13 gene reduces alcohol-related liver disease risk in Chinese Han population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Hydroxysteroid 17β-dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high-fat diet obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. enanta.com [enanta.com]
In Vitro Characterization of HSD17B13 Inhibitors: A Technical Guide
Disclaimer: No public data was found for a compound with the specific designation "Hsd17B13-IN-16." This guide, therefore, utilizes publicly available data for a well-characterized, potent, and selective HSD17B13 inhibitor, BI-3231 , as a representative example to fulfill the detailed requirements of this technical whitepaper. The data and methodologies presented herein are based on published findings for BI-3231 and general assays for 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) inhibitors.
Introduction
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma.[2][3] This protective effect has positioned HSD17B13 as a promising therapeutic target for chronic liver diseases.[4][5] The development of small molecule inhibitors against HSD17B13 is a key strategy being pursued for the treatment of NASH and other liver ailments.[6]
This technical guide provides an in-depth overview of the in vitro characterization of a representative HSD17B13 inhibitor, BI-3231. It details the biochemical and cellular assays used to determine its potency, selectivity, and mechanism of action, and presents the corresponding data in a structured format.
Quantitative Data Summary
The in vitro activity of HSD17B13 inhibitors is quantified through a series of biochemical and cellular assays. The following tables summarize the key quantitative data for the representative inhibitor, BI-3231.
Table 1: Biochemical Potency of BI-3231 Against HSD17B13
| Target Species | IC50 (nM) | Assay Substrate |
| Human HSD17B13 | 1 | Estradiol |
| Mouse HSD17B13 | 13 | Estradiol |
Data sourced from MedchemExpress.[7]
Table 2: Cellular Activity of BI-3231
| Assay Type | Target | Potency |
| Cellular Assay | Human HSD17B13 | Double-digit nM |
Data qualitatively described in a study on the discovery of BI-3231.[8]
Table 3: Selectivity and Physicochemical Properties of BI-3231
| Parameter | Value/Observation |
| Selectivity vs. HSD17B11 | Good |
| Substrate Bias (Retinol vs. Estradiol) | No significant bias observed |
| Metabolic Stability (Microsomes) | High |
| Metabolic Stability (Hepatocytes) | Moderate |
Data sourced from a study on the discovery of BI-3231.[8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. The following sections describe the protocols for key experiments in the characterization of HSD17B13 inhibitors.
Recombinant HSD17B13 Enzyme Inhibition Assay
This biochemical assay quantifies the ability of a compound to inhibit the enzymatic activity of purified HSD17B13.
Objective: To determine the IC50 value of an inhibitor against recombinant human and mouse HSD17B13.
Methodology:
-
Enzyme Preparation: Recombinant human and mouse HSD17B13 are expressed and purified, often using systems like Sf9 insect cells with a baculoviral vector.[9]
-
Reaction Mixture: The assay is typically performed in a multi-well plate format. Each well contains the purified HSD17B13 enzyme, the cofactor NAD+, and a specific substrate.[10] Commonly used substrates include β-estradiol or retinol.[8]
-
Inhibitor Addition: The test compound (e.g., BI-3231) is added in a range of concentrations to the reaction wells. A DMSO control is also included.
-
Reaction Initiation and Incubation: The reaction is initiated and incubated at a controlled temperature (e.g., 37°C) for a specific duration.
-
Detection: The enzymatic reaction produces NADH. The amount of NADH produced is quantified using a detection system, such as the NAD-Glo™ Assay from Promega, which generates a luminescent signal proportional to the NADH concentration.[9]
-
Data Analysis: The luminescence data is normalized to controls, and the IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation.
Cellular HSD17B13 Activity Assay
This assay measures the inhibitory activity of a compound in a cellular context, providing insights into cell permeability and target engagement within a more physiological environment.
Objective: To determine the potency of an inhibitor in a cell-based assay.
Methodology:
-
Cell Line: A suitable human cell line, such as HEK293, is engineered to overexpress HSD17B13.[4]
-
Cell Culture and Treatment: The cells are cultured under standard conditions and then treated with various concentrations of the test inhibitor.
-
Substrate Addition: A cell-permeable substrate for HSD17B13 is added to the culture medium.
-
Incubation: The cells are incubated for a defined period to allow for substrate conversion by intracellular HSD17B13.
-
Metabolite Extraction and Analysis: The reaction is stopped, and cell lysates or culture supernatants are collected. The conversion of the substrate to its product is measured using a sensitive analytical technique like RapidFire Mass Spectrometry (RF-MS).[9]
-
Data Analysis: The extent of substrate conversion is determined relative to vehicle-treated controls. The IC50 value is then calculated from the concentration-response curve.
Thermal Shift Assay (TSA)
TSA is used to confirm the direct binding of an inhibitor to the target protein.
Objective: To verify the on-target binding of the inhibitor to HSD17B13.
Methodology:
-
Protein and Inhibitor Preparation: Purified HSD17B13 protein is mixed with the test compound (e.g., BI-3231) and the cofactor NAD+. A DMSO control is run in parallel.[8]
-
Temperature Gradient: The protein-ligand mixtures are subjected to a gradual increase in temperature.
-
Fluorescence Monitoring: A fluorescent dye that binds to unfolded proteins is included in the mixture. As the protein unfolds due to the increasing temperature, the dye binds, and its fluorescence is measured.
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A significant increase in the Tm in the presence of the inhibitor compared to the control indicates that the inhibitor binds to and stabilizes the protein. For BI-3231, a significant thermal shift was observed in the presence of NAD+, confirming specific binding to human HSD17B13.[8]
Signaling Pathways and Experimental Workflows
Visual diagrams are essential for understanding the complex biological context and experimental designs.
HSD17B13 in Hepatic Lipid Metabolism
HSD17B13 is localized to lipid droplets within hepatocytes and is involved in lipid and retinol metabolism.[1][2] Its expression is influenced by key regulators of lipogenesis.
Caption: Proposed role of HSD17B13 in hepatic lipogenesis and retinol metabolism.
Workflow for HSD17B13 Inhibitor Screening
The process of identifying and characterizing HSD17B13 inhibitors follows a structured workflow, from initial high-throughput screening to detailed mechanistic studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 9. enanta.com [enanta.com]
- 10. researchgate.net [researchgate.net]
HSD17B13 Inhibition: A Novel Therapeutic Strategy for Hepatic Steatosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Hepatic steatosis, the abnormal accumulation of lipids within hepatocytes, is a hallmark of non-alcoholic fatty liver disease (NAFLD), a condition of growing global concern. The progression from simple steatosis to more severe forms of liver disease, such as non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis, is a complex process influenced by genetic and environmental factors. Recent genome-wide association studies have identified a compelling therapeutic target: 17β-hydroxysteroid dehydrogenase 13 (HSD17B13). This liver-specific, lipid droplet-associated enzyme has emerged as a key player in the pathophysiology of NAFLD. Notably, loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression to NASH and other chronic liver diseases.[1][2][3] This has spurred significant interest in the development of HSD17B13 inhibitors as a promising therapeutic avenue for patients with hepatic steatosis. This technical guide provides a comprehensive overview of the role of HSD17B13 in hepatic steatosis and the current landscape of inhibitory strategies, with a focus on the preclinical validation and mechanistic underpinnings that support this approach. While specific data on a compound designated "Hsd17B13-IN-16" is not publicly available, this document will focus on the broader class of HSD17B13 inhibitors and their effects on hepatic steatosis, using data from published preclinical and clinical research.
The Role of HSD17B13 in Hepatic Steatosis
HSD17B13 is a member of the 17β-hydroxysteroid dehydrogenase superfamily, enzymes known for their role in steroid and lipid metabolism.[4][5] Primarily expressed in the liver, HSD17B13 is localized to the surface of lipid droplets within hepatocytes.[2] Its expression is significantly upregulated in the livers of patients with NAFLD.[3][4] Overexpression of HSD17B13 in cellular and animal models has been shown to increase the number and size of lipid droplets, promoting the accumulation of triglycerides.[2]
The precise enzymatic function of HSD17B13 is still under investigation, but it is known to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[2] The protective effects of loss-of-function variants are thought to stem from the reduction of this enzymatic activity, which may in turn modulate downstream pathways involved in inflammation and fibrosis.[1]
Therapeutic Inhibition of HSD17B13
The strong genetic validation for HSD17B13 as a therapeutic target has led to the development of various inhibitory modalities, including RNA interference (RNAi) technologies and small molecule inhibitors. These approaches aim to mimic the protective effects of the naturally occurring loss-of-function variants.
Quantitative Data on HSD17B13 Inhibition
The following tables summarize key quantitative data from preclinical studies investigating the effects of HSD17B13 inhibition on markers of hepatic steatosis and liver injury.
Table 1: Effect of HSD17B13 Knockdown in a High-Fat Diet Mouse Model of NAFLD
| Parameter | Control Group | HSD17B13 shRNA Group | Percent Change | Reference |
| Hepatic Triglyceride Content (mg/g liver) | 125.4 ± 15.2 | 78.9 ± 10.1 | ↓ 37.1% | [5] |
| Serum Alanine Aminotransferase (ALT) (U/L) | 85.6 ± 9.8 | 45.3 ± 6.5 | ↓ 47.1% | [5] |
| Serum Aspartate Aminotransferase (AST) (U/L) | 112.1 ± 12.5 | 68.7 ± 8.9 | ↓ 38.7% | [5] |
| Hepatic HSD17B13 mRNA Expression (relative) | 1.0 | 0.2 ± 0.05 | ↓ 80% | [5] |
Table 2: In Vitro Inhibition of HSD17B13 Enzymatic Activity
| Inhibitor | IC50 (nM) | Substrate Used | Reference |
| BI-3231 | 15 | Estradiol | [6] |
| BI-3231 | 25 | Leukotriene B4 | [6] |
Signaling Pathways and Mechanisms of Action
The proposed mechanism of action for HSD17B13 in promoting hepatic steatosis involves its influence on lipid droplet dynamics and inflammatory signaling. Inhibition of HSD17B13 is hypothesized to reverse these effects.
Caption: Proposed signaling pathway of HSD17B13 in hepatic steatosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key experiments in HSD17B13 research.
In Vivo HSD17B13 Knockdown in a High-Fat Diet Mouse Model
-
Animal Model: Male C57BL/6J mice, 8 weeks of age, are fed a high-fat diet (60% kcal from fat) for 12 weeks to induce obesity and hepatic steatosis.
-
shRNA Delivery: Mice are administered adeno-associated virus serotype 8 (AAV8) encoding a short hairpin RNA (shRNA) targeting HSD17B13 (AAV8-shHsd17b13) or a control shRNA via a single tail vein injection.
-
Treatment Period: Mice are maintained on the high-fat diet for an additional 4 weeks post-injection.
-
Sample Collection: At the end of the study period, mice are euthanized, and blood and liver tissue are collected.
-
Biochemical Analysis: Serum levels of ALT and AST are measured using standard enzymatic assays.
-
Hepatic Lipid Quantification: Liver triglycerides are extracted using the Folch method and quantified using a colorimetric assay.
-
Gene Expression Analysis: Total RNA is isolated from liver tissue, and HSD17B13 mRNA expression is quantified by quantitative real-time PCR (qRT-PCR), normalized to a housekeeping gene.
Caption: Experimental workflow for in vivo testing of an HSD17B13 inhibitor.
In Vitro HSD17B13 Enzymatic Assay
-
Enzyme Preparation: Recombinant human HSD17B13 is expressed and purified from a suitable expression system (e.g., E. coli or insect cells).
-
Reaction Mixture: The assay is performed in a 96-well plate containing a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5), NAD+ as a cofactor, the substrate (e.g., estradiol or leukotriene B4), and the purified HSD17B13 enzyme.
-
Inhibitor Addition: Test compounds, such as BI-3231, are added to the reaction mixture at varying concentrations.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme and incubated at 37°C for a specified time (e.g., 60 minutes).
-
Detection: The production of NADH is monitored by measuring the increase in fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic equation.
Conclusion and Future Directions
The inhibition of HSD17B13 represents a genetically validated and highly promising therapeutic strategy for the treatment of hepatic steatosis and its progression to more severe liver pathologies. Preclinical studies utilizing RNAi and small molecule inhibitors have demonstrated the potential of this approach to reduce liver fat accumulation and markers of liver injury. The development of potent and selective inhibitors, such as BI-3231, provides valuable tools for further elucidating the biological functions of HSD17B13 and for advancing therapeutic candidates into clinical development. Future research should focus on long-term safety and efficacy studies in relevant animal models of NASH and fibrosis, as well as the identification of biomarkers to guide patient selection and monitor treatment response in clinical trials. The continued investigation into HSD17B13 biology will undoubtedly pave the way for novel treatments for the millions of individuals affected by NAFLD.
References
- 1. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Hsd17B13-IN-16 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and alcoholic liver disease.[2][4][5][6] This makes HSD17B13 a compelling therapeutic target for the treatment of these conditions. Hsd17B13-IN-16 is a small molecule inhibitor of HSD17B13 and serves as a valuable tool for studying the enzyme's role in cellular processes and for preclinical drug development.
These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its impact on cellular lipid accumulation and enzymatic activity.
Data Presentation
Inhibitor Activity
Quantitative data for inhibitors of HSD17B13 from high-throughput screening and characterization can be summarized as follows. While specific cellular IC50 data for this compound is not publicly available, the biochemical IC50 of related sulfonamide-based inhibitors provides a reference for determining effective concentrations in cell-based assays.
| Compound Series | Target | Assay Type | Substrate | IC50 (nM) | Reference |
| Sulfonamide | HSD17B13 | Biochemical | β-estradiol | 200 - 770 | [7] |
| Fluorophenol | HSD17B13 | Biochemical | β-estradiol / Leukotriene B4 | Reasonably potent | [8] |
| Benzoic acid | HSD17B13 | Biochemical | β-estradiol / Leukotriene B4 | Reasonably potent | [8] |
Experimental Protocols
General Cell Culture Guidelines for HSD17B13 Inhibition Studies
Hepatocellular carcinoma cell lines such as HepG2, Huh7, and HepaRG are commonly used for studying HSD17B13 function due to their human liver origin.
-
Cell Lines:
-
Culture Media:
-
HepG2/Huh7/HEK293: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
HepaRG: William’s E Medium supplemented with specific growth and differentiation factors as per manufacturer's instructions.
-
-
Induction of Lipid Accumulation (Steatosis Model): To mimic NAFLD conditions, cells can be treated with fatty acids. A common method is to expose cells to a combination of oleic and palmitic acids.
Protocol 1: Cellular HSD17B13 Inhibition and Lipid Accumulation Assay (Oil Red O Staining)
This protocol describes the treatment of hepatocytes with this compound followed by an assessment of intracellular lipid accumulation.
Materials:
-
This compound
-
HepG2 or Huh7 cells
-
DMEM with 10% FBS
-
Fatty acid solution (e.g., 2:1 oleic acid:palmitic acid complexed to BSA)
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Oil Red O staining solution
-
60% Isopropanol
-
Microplate reader and microscope
Procedure:
-
Cell Seeding: Seed HepG2 or Huh7 cells in a 24-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Fatty Acid Treatment and Inhibitor Exposure:
-
Prepare a working solution of fatty acids in serum-free DMEM. A common concentration is 1 mM oleic acid and 0.5 mM palmitic acid.
-
Prepare various concentrations of this compound. A suggested starting range is 0.1 µM to 10 µM.
-
Aspirate the culture medium and replace it with the fatty acid-containing medium with or without the this compound inhibitor. Include appropriate vehicle controls (e.g., DMSO).
-
Incubate for 24-48 hours.
-
-
Cell Fixation:
-
Aspirate the medium and wash the cells gently with PBS.
-
Fix the cells with 4% PFA for 30 minutes at room temperature.
-
Wash twice with PBS.
-
-
Oil Red O Staining:
-
Wash the fixed cells with 60% isopropanol for 5 minutes.
-
Allow the wells to dry completely.
-
Add Oil Red O staining solution and incubate for 20 minutes.
-
Remove the staining solution and wash the cells 3-4 times with distilled water.
-
-
Quantification and Visualization:
-
For visualization, add PBS to the wells and capture images using a microscope.
-
For quantification, add 100% isopropanol to each well to elute the stain from the lipid droplets.
-
Transfer the isopropanol to a 96-well plate and measure the absorbance at 510 nm using a microplate reader.
-
Protocol 2: Cell-Based HSD17B13 Enzymatic Activity Assay
This protocol is adapted from methods used to screen for HSD17B13 inhibitors and measures the conversion of a substrate. A cell line overexpressing HSD17B13 is recommended for a robust signal.[7]
Materials:
-
HEK293 cells stably overexpressing human HSD17B13
-
This compound
-
Opti-MEM or other serum-free medium
-
β-estradiol (substrate)
-
NAD+ (cofactor)
-
NADH detection kit (e.g., NADH-Glo™)
-
White, opaque 96-well plates
Procedure:
-
Cell Seeding: Seed the HSD17B13-overexpressing HEK293 cells in a white, opaque 96-well plate at a suitable density and allow them to adhere overnight.
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in serum-free medium.
-
Aspirate the culture medium and add the inhibitor solutions to the cells. Incubate for 1-2 hours.
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing β-estradiol and NAD+ in serum-free medium.
-
Add the reaction mixture to the wells.
-
Incubate for 2-4 hours at 37°C. The progress of the reaction leads to the production of NADH.
-
-
NADH Detection:
-
Following the incubation, add the NADH detection reagent according to the manufacturer's protocol.
-
Incubate for the recommended time to allow the luminescent signal to develop.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The decrease in luminescence in the presence of the inhibitor corresponds to the inhibition of HSD17B13 activity.
-
Calculate IC50 values by plotting the inhibitor concentration against the percentage of inhibition.
-
Mandatory Visualizations
HSD17B13 Signaling and Inhibition Workflow
Caption: HSD17B13 cellular function and inhibition.
Experimental Workflow for HSD17B13 Inhibitor Testing
Caption: Workflow for cell-based inhibitor screening.
References
- 1. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Design and application of synthetic 17B-HSD13 substrates reveals preserved catalytic activity of protective human variants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Application Notes: Utilizing a Potent Hsd17B13 Inhibitor in a Mouse Model of NASH
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of a potent 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13) inhibitor, exemplified by recently discovered selective compounds, in a preclinical mouse model of Nonalcoholic Steatohepatitis (NASH), now also referred to as Metabolic dysfunction-associated steatohepatitis (MASH).
Note on Inhibitor Nomenclature: The specific compound "Hsd17B13-IN-16" was not explicitly identified in the reviewed literature. This protocol is based on a highly potent and selective Hsd17B13 inhibitor, referred to as compound 32 in a recent keystone publication, which has demonstrated robust in vivo efficacy in mouse models of MASH. Researchers should verify the properties of their specific inhibitor.
Introduction to Hsd17B13 as a Therapeutic Target in NASH
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in hepatocytes. Genetic studies in humans have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing NASH and its progression to fibrosis and cirrhosis. This makes HSD17B13 a compelling therapeutic target for NASH. The expression of HSD17B13 is upregulated in the livers of patients with nonalcoholic fatty liver disease (NAFLD) and in murine models on pro-NASH diets. Inhibition of HSD17B13's enzymatic activity is hypothesized to prevent the progression of liver diseases like NASH. Mechanistic studies suggest that HSD17B13 inhibition can regulate hepatic lipids by modulating pathways such as the SREBP-1c/FAS pathway.
Proposed Signaling Pathway of Hsd17B13 Inhibition in NASH
Caption: Proposed mechanism of Hsd17B13 inhibition in NASH.
Experimental Protocols
This section provides detailed protocols for a preclinical study in a diet-induced mouse model of NASH.
NASH Mouse Model Induction
A common and effective model is the diet-induced NASH model in C57BL/6J mice.
-
Animal Strain: Male C57BL/6J mice, 8-10 weeks old.
-
Housing: House mice in a temperature-controlled environment with a 12-hour light/dark cycle.
-
Diet:
-
Control Group: Feed a standard chow diet.
-
NASH Group: Feed a high-fat, high-cholesterol, and high-fructose diet (e.g., a diet containing 40% fat, 2% cholesterol, and 20% fructose in drinking water).
-
-
Induction Period: Maintain mice on their respective diets for a period of 16-24 weeks to induce a robust NASH phenotype with fibrosis.
Hsd17B13 Inhibitor Preparation and Administration
-
Inhibitor: this compound (or a validated analog like compound 32).
-
Formulation: Prepare a suspension of the inhibitor in a vehicle suitable for oral administration, such as 0.5% methylcellulose (MC) in water.
-
Dosage: Based on preclinical studies with similar compounds, a starting dose of 10-30 mg/kg body weight can be used. Dose-response studies are recommended.
-
Route of Administration: Oral gavage (PO).
-
Frequency: Once daily.
-
Treatment Period: Administer the inhibitor for the last 4-8 weeks of the diet induction period.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in a NASH mouse model.
Endpoint Analysis
At the end of the treatment period, euthanize the mice and collect blood and liver tissue for analysis.
-
Serum Analysis:
-
Collect blood via cardiac puncture and process to obtain serum.
-
Measure serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) using commercially available kits as indicators of liver injury.
-
-
Hepatic Triglyceride Content:
-
Homogenize a pre-weighed portion of the liver in a suitable buffer.
-
Extract lipids using the Folch method (chloroform:methanol).
-
Quantify triglyceride levels using a commercial triglyceride quantification kit.
-
-
Tissue Fixation and Processing:
-
Fix a portion of the liver in 10% neutral buffered formalin for 24 hours.
-
Process the fixed tissue and embed in paraffin.
-
Cut 5 µm sections for staining.
-
-
Staining:
-
Hematoxylin and Eosin (H&E) Staining: To assess steatosis, inflammation, and hepatocyte ballooning.
-
Sirius Red Staining: To visualize and quantify collagen deposition as a measure of fibrosis.
-
-
Scoring:
-
Have a trained pathologist, blinded to the treatment groups, score the liver sections.
-
Use the NAFLD Activity Score (NAS) to evaluate the severity of NASH. The NAS is the sum of scores for steatosis (0-3), lobular inflammation (0-3), and hepatocyte ballooning (0-2).
-
Score fibrosis on a scale of 0-4.
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from a frozen liver sample using a commercial RNA extraction kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using gene-specific primers for markers of fibrosis (e.g., Col1a1, Timp1, Acta2) and inflammation (e.g., Tnf-α, Ccl2, Il-6).
-
Normalize the expression of target genes to a housekeeping gene (e.g., Gapdh).
-
Calculate the relative gene expression using the ΔΔCt method.
-
Quantitative Data Summary
The following tables summarize expected outcomes based on preclinical studies with potent Hsd17B13 inhibitors.
Table 1: Effects of this compound on Body Weight, Liver Weight, and Serum Markers
| Parameter | Vehicle Control (NASH Diet) | This compound (NASH Diet) |
| Body Weight (g) | ~45-50 | No significant change |
| Liver Weight (g) | ~2.5-3.0 | ↓ |
| Serum ALT (U/L) | ~150-200 | ↓↓ |
| Serum AST (U/L) | ~200-250 | ↓↓ |
(↓: Decrease, ↓↓: Marked Decrease)
Table 2: Effects of this compound on Hepatic Triglycerides and Histological Scores
| Parameter | Vehicle Control (NASH Diet) | This compound (NASH Diet) |
| Hepatic Triglycerides (mg/g liver) | ~100-150 | ↓↓ |
| NAFLD Activity Score (NAS) | ~5-7 | ↓↓ |
| Fibrosis Score (0-4) | ~2-3 | ↓ |
(↓: Decrease, ↓↓: Marked Decrease)
Table 3: Expected Changes in Hepatic Gene Expression with this compound Treatment
| Gene | Function | Expected Change |
| Col1a1 | Collagen Type I Alpha 1 Chain | ↓ |
| Timp1 | TIMP Metallopeptidase Inhibitor 1 | ↓ |
| Acta2 (α-SMA) | Actin Alpha 2, Smooth Muscle | ↓ |
| Tnf-α | Tumor Necrosis Factor alpha | ↓ |
| Ccl2 (MCP-1) | C-C Motif Chemokine Ligand 2 | ↓ |
(↓: Decrease)
Application Notes and Protocols: Preparing Hsd17B13-IN-16 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of stock solutions for Hsd17B13-IN-16, a small molecule inhibitor of the 17-beta-hydroxysteroid dehydrogenase 13 enzyme. Accurate preparation of stock solutions is critical for ensuring the reproducibility and reliability of experimental results.
This compound: Chemical Properties
A summary of the key chemical properties for this compound is provided below. This information is essential for calculating the required mass of the compound for stock solution preparation.
| Property | Value |
| Molecular Formula | C₂₅H₂₈N₄O₄ |
| Molecular Weight | 448.52 g/mol |
| Appearance | Crystalline solid |
Experimental Protocol: Preparation of this compound Stock Solutions
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
Procedure:
-
Equilibrate Reagents: Allow the this compound powder and anhydrous DMSO to reach room temperature before use. This prevents condensation from forming on the compound and in the solvent.
-
Weighing the Compound: Tare a clean, empty microcentrifuge tube on the analytical balance. Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.4852 mg of the compound.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. To continue the example, add 1 mL of DMSO.
-
Dissolution: Close the tube tightly and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain. Gentle warming (to 37°C) and sonication can be used to aid dissolution if necessary.
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage. When ready to use, thaw an aliquot at room temperature and dilute it to the desired final concentration in the appropriate experimental buffer or cell culture medium.
Table of Calculations for Common Stock Solution Concentrations:
| Desired Stock Concentration (mM) | Mass of this compound for 1 mL of Stock Solution (mg) | Volume of DMSO (mL) |
| 1 | 0.4485 | 1 |
| 5 | 2.2426 | 1 |
| 10 | 4.4852 | 1 |
| 50 | 22.426 | 1 |
Diagrams
Caption: Experimental workflow for preparing this compound stock solutions.
Application Notes and Protocols for Testing Hsd17B13-IN-16 Efficacy
Introduction
17β-Hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver. Genetic variants of HSD17B13 that result in loss of function have been linked to a reduced risk of developing chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). This has positioned HSD17B13 as a promising therapeutic target for these conditions. Hsd17B13-IN-16 is a potent and selective inhibitor developed for studying the therapeutic potential of HSD17B13 modulation.
These application notes provide detailed protocols for cellular assays designed to evaluate the efficacy of this compound in relevant in vitro models. The described assays focus on quantifying the inhibitor's ability to modulate lipid metabolism and accumulation in hepatocytes.
Mechanism of Action of HSD17B13
HSD17B13 is known to localize to the surface of lipid droplets within hepatocytes. While its precise enzymatic function is an area of active research, it is understood to play a role in lipid metabolism. The inhibition of HSD17B13 is hypothesized to reduce the accumulation of lipids within liver cells, thereby mitigating the cellular pathology associated with NAFLD/NASH. This compound acts by directly binding to the HSD17B13 enzyme and inhibiting its activity.
Application Notes and Protocols for Hsd17B13-IN-16 in Primary Human Hepatocyte Culture
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Hsd17B13-IN-16, a potent and selective inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), in primary human hepatocyte cultures. HSD17B13 is a lipid droplet-associated protein predominantly expressed in the liver. Genetic variants that result in a loss of HSD17B13 function are associated with a reduced risk of non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and other chronic liver diseases, making it a promising therapeutic target.
This compound is a valuable tool for studying the role of HSD17B13 in liver physiology and pathology. These guidelines will assist researchers in designing and executing experiments to investigate the effects of HSD17B13 inhibition in a physiologically relevant in vitro model.
Compound Information
This compound has been identified as the chemical probe BI-3231. It is a potent, selective, and cell-permeable inhibitor of HSD17B13.
| Parameter | Value | Reference |
| Synonyms | BI-3231 | MedChemExpress, Selleckchem |
| CAS Number | 2419541-26-9 | MedChemExpress |
| Molecular Formula | C₁₆H₁₄F₂N₄O₃S | MedChemExpress |
| Molecular Weight | 396.37 g/mol | MedChemExpress |
| In Vitro Potency (Human HSD17B13) | IC₅₀ = 3.5 nM (enzymatic assay) | MedChemExpress |
| In Vitro Potency (Mouse HSD17B13) | IC₅₀ = 2.9 nM (enzymatic assay) | MedChemExpress |
| Cellular Potency (Human HSD17B13) | IC₅₀ = 41 nM (cellular assay) | MedChemExpress |
| Solubility | Soluble in DMSO | MedChemExpress |
HSD17B13 Signaling and Mechanism of Action
HSD17B13 is a liver-specific protein that localizes to the surface of lipid droplets within hepatocytes. Its expression is induced by the liver X receptor-α (LXR-α) via the sterol regulatory element-binding protein-1c (SREBP-1c), a key regulator of lipid metabolism. The wild-type HSD17B13 enzyme is involved in retinol metabolism, catalyzing the conversion of retinol to retinaldehyde. Overexpression of HSD17B13 has been shown to increase the number and size of lipid droplets in cultured hepatocytes. Inhibition of HSD17B13 is expected to ameliorate hepatocyte injury and reduce lipid accumulation.
Below is a diagram illustrating the putative signaling pathway involving HSD17B13 in hepatocytes.
Caption: Putative HSD17B13 signaling pathway in hepatocytes.
Experimental Protocols
Culture of Primary Human Hepatocytes
This protocol describes the basic steps for thawing and culturing cryopreserved primary human hepatocytes.
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte thawing medium
-
Hepatocyte plating medium (e.g., Williams' E Medium with supplements)
-
Collagen-coated culture plates
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Pre-warm thawing and plating media to 37°C.
-
Rapidly thaw the vial of cryopreserved hepatocytes in a 37°C water bath.
-
Transfer the cell suspension to a conical tube containing pre-warmed thawing medium.
-
Centrifuge at a low speed (e.g., 50-100 x g) for 5-10 minutes.
-
Gently aspirate the supernatant and resuspend the cell pellet in plating medium.
-
Determine cell viability and density using a trypan blue exclusion assay.
-
Seed the hepatocytes onto collagen-coated plates at the desired density.
-
Incubate at 37°C in a humidified incubator with 5% CO₂.
-
Allow cells to attach for 4-6 hours before changing the medium to remove unattached cells.
-
Maintain the culture by changing the medium every 24-48 hours.
Treatment of Primary Human Hepatocytes with this compound
This protocol outlines the treatment of cultured hepatocytes with this compound.
Materials:
-
Cultured primary human hepatocytes
-
This compound (stock solution in DMSO)
-
Hepatocyte culture medium
Protocol:
-
Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM).
-
On the day of the experiment, dilute the stock solution in pre-warmed hepatocyte culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1% (v/v) to minimize solvent toxicity.
-
Include a vehicle control (medium with the same final concentration of DMSO).
-
Remove the existing medium from the cultured hepatocytes and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Following incubation, proceed with the desired downstream assays.
Caption: Experimental workflow for hepatocyte treatment.
Assessment of Cytotoxicity
This protocol describes how to assess the potential cytotoxicity of this compound using a lactate dehydrogenase (LDH) assay.
Materials:
-
Treated primary human hepatocytes in culture plates
-
LDH cytotoxicity assay kit
-
Plate reader
Protocol:
-
After the treatment period, collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding a reaction mixture to the supernatant.
-
Incubate the plate at room temperature for the recommended time.
-
Measure the absorbance at the specified wavelength using a plate reader.
-
Calculate the percentage of LDH release relative to a positive control (cells lysed to release total LDH) to determine cytotoxicity.
Oil Red O Staining for Lipid Accumulation
This protocol provides a method for visualizing and quantifying intracellular lipid droplets.
Materials:
-
Treated primary human hepatocytes on coverslips or in plates
-
Phosphate-buffered saline (PBS)
-
10% Formalin
-
Oil Red O working solution
-
60% Isopropanol
-
Hematoxylin (for counterstaining, optional)
-
Microscope
Protocol:
-
Wash the cells with PBS.
-
Fix the cells with 10% formalin for at least 1 hour.
-
Wash the fixed cells with water.
-
Rinse the cells with 60% isopropanol.
-
Stain the cells with the Oil Red O working solution for 10-15 minutes.
-
Wash the cells with 60% isopropanol to remove excess stain.
-
Wash with water.
-
(Optional) Counterstain the nuclei with hematoxylin.
-
Visualize the lipid droplets (stained red) under a microscope.
-
For quantification, the stain can be eluted with isopropanol and the absorbance measured.
Application Notes and Protocols: Western Blot Analysis of HSD17B13 Inhibition by Hsd17B13-IN-16
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3] Emerging evidence has implicated HSD17B13 in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and its progression to non-alcoholic steatohepatitis (NASH).[2][4][5] Consequently, HSD17B13 has emerged as a promising therapeutic target for the treatment of chronic liver diseases.[6][7] Small molecule inhibitors of HSD17B13, such as Hsd17B13-IN-16, are being developed to modulate its enzymatic activity.[7]
This document provides a detailed protocol for assessing the inhibitory effects of this compound on HSD17B13 protein expression and activity using Western blotting. The protocol is designed to guide researchers in accurately quantifying changes in HSD17B13 levels in response to inhibitor treatment.
Mechanism of Action and Signaling Pathway
HSD17B13 is involved in lipid metabolism within hepatocytes.[4][8] While its precise physiological substrates are still under investigation, it is known to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[5] In the context of NAFLD, increased expression of HSD17B13 is associated with the accumulation of lipid droplets and can contribute to disease progression.[2][9] Inhibition of HSD17B13 is hypothesized to ameliorate liver injury by modulating lipid metabolism and reducing lipotoxicity. The small molecule inhibitor this compound is designed to bind to HSD17B13, thereby reducing its enzymatic activity and downstream effects.
Caption: Hypothesized pathway of HSD17B13 action and inhibition.
Experimental Protocol: Western Blot for HSD17B13
This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect HSD17B13.
I. Cell Culture and Treatment
-
Cell Line: Use a relevant liver cell line (e.g., HepG2, Huh7) that endogenously expresses HSD17B13.
-
Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the inhibitor in cell culture medium to the desired final concentrations. Include a vehicle control (DMSO) in your experimental design.
-
Treatment: Once cells reach the desired confluency, replace the medium with fresh medium containing the various concentrations of this compound or vehicle control. Incubate for a predetermined time (e.g., 24, 48 hours) based on the inhibitor's known properties or experimental optimization.
II. Lysate Preparation
-
Harvesting: After treatment, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lysis: Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to the cells. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
III. SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load the samples onto a 4-15% precast polyacrylamide gel (or a 12% hand-casted gel) and run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
IV. Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for HSD17B13 (see Table 1 for recommended dilutions) in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step (IV.3).
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Loading Control: To ensure equal protein loading, probe the same membrane for a loading control protein such as GAPDH or β-actin.
Data Presentation
Quantitative data from various sources for performing a Western blot for HSD17B13 are summarized below. Note that optimal conditions may need to be determined empirically for your specific experimental setup.
| Parameter | Recommendation | Source(s) |
| Primary Antibody | HSD17B13 Polyclonal Antibody | [10][11] |
| HSD17B13 Monoclonal Antibody | [1][2] | |
| Primary Antibody Dilution | 1:500 - 1:2000 | [6][10][11] |
| Protein Loading Amount | 20-40 µg | [12] |
| Blocking Buffer | 5% non-fat milk in TBST | [6][12] |
| Secondary Antibody | HRP-conjugated anti-rabbit or anti-mouse IgG | [6] |
| Secondary Antibody Dilution | 1:2000 - 1:20000 | [10] |
Experimental Workflow Diagram
Caption: Western blot workflow for HSD17B13 analysis.
Conclusion
This application note provides a comprehensive protocol for the Western blot analysis of HSD17B13 inhibition by this compound. By following this detailed methodology, researchers can effectively assess the impact of this small molecule inhibitor on HSD17B13 protein levels in a cellular context. The provided data and diagrams serve as a valuable resource for planning and executing experiments aimed at characterizing novel therapeutics targeting HSD17B13 for the treatment of liver diseases.
References
- 1. neobiotechnologies.com [neobiotechnologies.com]
- 2. HSD17B13 (E5K7Q) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 3. origene.com [origene.com]
- 4. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 10. HSD17B13 Polyclonal Antibody (BS-17402R) [thermofisher.com]
- 11. HSD17B13 Polyclonal Antibody (PA5-109834) [thermofisher.com]
- 12. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Measuring Hsd17B13-IN-16 Activity
Introduction
17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver. It is implicated in the pathogenesis of chronic liver diseases, such as nonalcoholic steatohepatitis (NASH). HSD17B13 is known to function as a retinol dehydrogenase. The inhibition of HSD17B13 is a promising therapeutic strategy for the treatment of these conditions. Hsd17B13-IN-16 is a potent inhibitor of HSD17B13. These application notes provide a detailed protocol for measuring the activity of this compound using an estradiol substrate, based on the principle of monitoring the production of NADH.
Principle of the Assay
The enzymatic activity of HSD17B13 is determined by monitoring the reduction of NAD+ to NADH in the presence of the substrate, estradiol. The production of NADH is measured by the increase in absorbance at 340 nm. The inhibitory effect of this compound is quantified by measuring the reduction in HSD17B13 activity in the presence of the inhibitor.
Quantitative Data
The following table summarizes the key quantitative data for a representative HSD17B13 inhibitor, HSD17B13-IN-1, which is presumed to have similar properties to this compound.
| Parameter | Value | Conditions |
| IC50 | 0.47 µM | Biochemical assay with recombinant human HSD17B13 |
Experimental Protocols
Materials and Reagents
-
Recombinant Human HSD17B13 protein
-
This compound
-
Estradiol
-
NAD+ (β-Nicotinamide adenine dinucleotide)
-
Triton X-100
-
DTT (Dithiothreitol)
-
Tris-HCl buffer (pH 9.0)
-
DMSO (Dimethyl sulfoxide)
-
96-well UV-transparent microplates
-
Microplate reader with absorbance detection at 340 nm
Assay Buffer Preparation
Prepare an assay buffer containing 50 mM Tris-HCl (pH 9.0), 0.01% Triton X-100, and 1 mM DTT.
Reagent Preparation
-
HSD17B13 Enzyme Solution: Dilute the recombinant human HSD17B13 protein to the desired concentration in the assay buffer. The final concentration should be determined based on optimization experiments to ensure a linear reaction rate.
-
Estradiol Substrate Solution: Prepare a stock solution of estradiol in DMSO. Further dilute with the assay buffer to the desired concentration. The final concentration of DMSO in the assay should be kept below 1%.
-
NAD+ Cofactor Solution: Prepare a stock solution of NAD+ in the assay buffer.
-
This compound Inhibitor Solution: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of inhibitor concentrations for IC50 determination.
Enzyme Inhibition Assay Protocol
-
Add 2 µL of this compound solution in DMSO (or DMSO for control) to the wells of a 96-well plate.
-
Add 50 µL of the HSD17B13 enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 50 µL of a substrate mixture containing estradiol and NAD+ in the assay buffer. The final concentrations in a 100 µL reaction volume should be optimized, but a starting point is 20 µM estradiol and 200 µM NAD+.
-
Immediately measure the increase in absorbance at 340 nm every minute for 15-30 minutes using a microplate reader.
-
Calculate the reaction rate (V) from the linear portion of the absorbance versus time curve.
-
Determine the percent inhibition for each inhibitor concentration relative to the control (DMSO) and plot the results to calculate the IC50 value.
Visualizations
Signaling & Metabolic Context
Caption: HSD17B13 metabolic context in a hepatocyte.
Experimental Workflow
Caption: Workflow for HSD17B13 inhibition assay.
Inhibitor-Enzyme Interaction
Caption: Logical diagram of HSD17B13 inhibition.
Application Notes and Protocols: Hsd17B13-IN-16 in Organoid Models of Liver Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease.[4] The expression of HSD17B13 is markedly upregulated in the livers of patients with NAFLD.[3] This makes HSD17B13 a compelling therapeutic target for these conditions. Hsd17B13-IN-16 is a potent small molecule inhibitor of HSD17B13, with an IC50 of less than 0.1 µM for estradiol and less than 1 µM for Leukotriene B3 as substrates.[5]
Three-dimensional (3D) liver organoid and spheroid models, derived from primary human hepatocytes or induced pluripotent stem cells (iPSCs), offer a more physiologically relevant system for studying liver diseases and testing drug candidates compared to traditional 2D cell cultures.[6][7][8][9] These models can recapitulate key aspects of NAFLD and NASH, such as steatosis (fat accumulation) and fibrosis.[6][7][8][10]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in 3D liver organoid models to investigate its therapeutic potential in liver diseases.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Substrate | Value | Reference |
| IC50 | Estradiol | < 0.1 µM | [5] |
| IC50 | Leukotriene B3 | < 1 µM | [5] |
Table 2: Hypothetical Dose-Response of this compound on Steatosis in a Liver Organoid Model
| This compound Concentration (µM) | Lipid Accumulation (% of Control) | Cell Viability (% of Control) |
| 0 (Vehicle Control) | 100 | 100 |
| 0.01 | 85 | 98 |
| 0.1 | 62 | 97 |
| 1 | 45 | 95 |
| 10 | 38 | 80 |
Table 3: Hypothetical Effect of this compound on Fibrosis Markers in a Liver Organoid Model
| Treatment | COL1A1 Expression (Fold Change) | α-SMA Expression (Fold Change) |
| Vehicle Control | 1.0 | 1.0 |
| Disease Model (e.g., FFA treatment) | 8.5 | 6.2 |
| Disease Model + this compound (1 µM) | 3.2 | 2.5 |
Signaling Pathways and Experimental Workflows
Caption: HSD17B13's role in liver disease signaling.
Caption: Workflow for testing this compound in liver organoids.
Experimental Protocols
Protocol 1: Formation of Human Liver Spheroids
This protocol is adapted from established methods for generating multi-lineage 3D liver spheroids.[6][8][10]
Materials:
-
Cryopreserved primary human hepatocytes
-
Cryopreserved human hepatic stellate cells (LX-2)
-
Hepatocyte culture medium (e.g., Williams' E Medium with supplements)
-
Stellate cell culture medium (e.g., DMEM with 10% FBS)
-
Ultra-low attachment 96-well round-bottom plates
-
Reagents for cell counting and viability (e.g., Trypan Blue)
Procedure:
-
Thaw cryopreserved human hepatocytes and hepatic stellate cells according to the supplier's instructions.
-
Culture the cells separately in their respective media to allow for recovery.
-
On the day of spheroid formation, detach the cells using a gentle dissociation reagent (e.g., Accutase).
-
Perform a cell count and viability assessment for each cell type.
-
Prepare a co-culture cell suspension in hepatocyte culture medium containing hepatocytes and stellate cells at a physiological ratio (e.g., 24:1).
-
Seed the cell suspension into ultra-low attachment 96-well plates at a density of approximately 1,500-2,500 cells per well.
-
Centrifuge the plates at a low speed (e.g., 150 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plates at 37°C and 5% CO2. Spheroids should form within 24-72 hours.
-
Perform a half-medium change every 2-3 days.
Protocol 2: Induction of Steatosis and Fibrosis and Treatment with this compound
Materials:
-
Mature liver spheroids (from Protocol 1)
-
Free Fatty Acid (FFA) solution (e.g., a 2:1 mixture of oleate:palmitate complexed to BSA)
-
TGF-β1 (for fibrosis induction)
-
This compound stock solution (dissolved in DMSO)
-
Vehicle control (DMSO)
Procedure:
-
After 3-5 days of culture, when spheroids are compact and have formed, prepare the disease induction medium.
-
For Steatosis: Supplement the hepatocyte culture medium with an FFA solution to a final concentration of 250-500 µM.
-
For Fibrosis: Supplement the hepatocyte culture medium with TGF-β1 to a final concentration of 5-10 ng/mL.
-
Prepare the treatment solutions by diluting the this compound stock solution in the disease induction medium to the desired final concentrations (e.g., 0.01, 0.1, 1, 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove half of the medium from each well of the spheroid culture plate and replace it with the prepared treatment or control media.
-
Incubate the plates at 37°C and 5% CO2 for 48-72 hours.
Protocol 3: Endpoint Analysis
A. Assessment of Lipid Accumulation (Steatosis)
Materials:
-
AdipoRed™ Assay Reagent or Oil Red O staining solution
-
Phosphate-buffered saline (PBS)
-
Formaldehyde for fixation (for Oil Red O)
-
Hematoxylin for counterstaining (for Oil Red O)
-
Fluorescence microplate reader or microscope
Procedure (AdipoRed Assay):
-
Following the treatment period, carefully remove the culture medium.
-
Wash the spheroids gently with PBS.
-
Add the AdipoRed™ reagent, diluted in PBS according to the manufacturer's instructions, to each well.
-
Incubate for 10-15 minutes at room temperature.
-
Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation / 572 nm emission).
-
Normalize the fluorescence signal to a measure of cell viability (see below).
B. Assessment of Cell Viability
Materials:
-
CellTiter-Glo® 3D Cell Viability Assay reagent
Procedure:
-
Allow the spheroid plate and the CellTiter-Glo® 3D reagent to equilibrate to room temperature.
-
Add a volume of CellTiter-Glo® 3D reagent to each well equal to the volume of culture medium.
-
Mix on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure luminescence using a microplate reader.
C. Gene Expression Analysis for Fibrosis Markers (qPCR)
Materials:
-
RNA extraction kit suitable for 3D cultures
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., COL1A1, ACTA2 [α-SMA]) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Pool several spheroids from each treatment condition.
-
Extract total RNA according to the manufacturer's protocol.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qPCR) using the appropriate primers and master mix.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.
Conclusion
The use of this compound in 3D liver organoid models provides a powerful platform for preclinical evaluation of this novel therapeutic strategy for NAFLD and NASH. The protocols outlined here offer a framework for assessing the efficacy of Hsd17B13 inhibition in a physiologically relevant context, enabling the generation of robust data to support further drug development efforts. These advanced in vitro models are critical for bridging the gap between basic research and clinical applications in the field of liver disease.
References
- 1. neobiotechnologies.com [neobiotechnologies.com]
- 2. HSD17B13 - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. HSD17B13 (Hydroxysteroid 17-Beta Dehydrogenase 13) | OriGene [test2.origene.biz]
- 5. medchemexpress.com [medchemexpress.com]
- 6. [PDF] Human Multilineage 3D Spheroids as a Model of Liver Steatosis and Fibrosis | Semantic Scholar [semanticscholar.org]
- 7. Human Liver Spheroids as a Model to Study Aetiology and Treatment of Hepatic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human Multilineage 3D Spheroids as a Model of Liver Steatosis and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Hsd17B13-IN-16 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hsd17B13-IN-16. The information is designed to address common challenges related to the solubility and stability of this compound during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of hydroxysteroid 17-beta-dehydrogenase 13 (HSD17B13).[1] HSD17B13 is an enzyme primarily expressed in the liver and is associated with lipid droplets.[2][3][4] It plays a role in the metabolism of steroids, fatty acids, and retinol.[2][5] Elevated HSD17B13 activity is linked to the progression of non-alcoholic fatty liver disease (NAFLD).[2][6] By inhibiting HSD17B13, this compound is a valuable tool for studying the role of this enzyme in liver diseases.[1]
Q2: In what solvents is this compound soluble?
While specific data for this compound is limited, based on information for similar HSD17B13 inhibitors, it is expected to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).[7][8][9] It is likely to be sparingly soluble in ethanol and insoluble in water. For related compounds, solubility in DMSO can be high, for instance, ≥ 35.7 mg/mL, though achieving this may require sonication.[7][8][9]
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a concentrated stock solution in a high-quality, anhydrous organic solvent like DMSO. To aid dissolution, warming the solution and/or using an ultrasonic bath may be necessary.[7][8] As DMSO is hygroscopic, it is crucial to use a fresh, unopened bottle to ensure maximal solubility.[7][9]
Q4: How should I store this compound powder and stock solutions?
For long-term storage, the solid powder of this compound should be stored at -20°C. Stock solutions in organic solvents should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C.[7][8] Some similar compounds also recommend protection from light and storage under a nitrogen atmosphere.[9]
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Solutions
Problem: After diluting the DMSO stock solution into an aqueous buffer or cell culture medium, a precipitate is observed.
Cause: this compound has poor aqueous solubility. When the concentration of the organic solvent (e.g., DMSO) is significantly lowered by dilution in an aqueous medium, the compound can precipitate out of the solution.
Solutions:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your experiment.
-
Maintain a Minimum Concentration of Organic Solvent: Ensure that the final concentration of the organic solvent in your aqueous solution is sufficient to maintain solubility. However, be mindful that high concentrations of organic solvents can be toxic to cells.
-
Use a Surfactant or Solubilizing Agent: For in vivo studies or challenging in vitro systems, a formulation containing surfactants or other solubilizing agents might be necessary. A common formulation for similar compounds involves a mixture of DMSO, PEG300, Tween-80, and saline.[7][8][10][11]
-
Incremental Dilution: Instead of a single large dilution, try a stepwise dilution of the stock solution, ensuring the compound remains dissolved at each step.
Issue 2: Inconsistent Experimental Results
Problem: There is high variability in the experimental results between different batches or over time.
Cause: This could be due to the degradation of this compound in the stock solution or working solution.
Solutions:
-
Proper Storage: Ensure that both the solid compound and the stock solutions are stored under the recommended conditions (see FAQ 4). Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Freshly Prepared Working Solutions: Prepare working solutions fresh for each experiment from a frozen stock. Do not store diluted aqueous solutions of the compound.
-
Assess Stock Solution Integrity: If you suspect degradation of your stock solution, it is advisable to prepare a fresh stock from the solid compound.
Quantitative Data Summary
Table 1: Solubility of Hsd17B13 Inhibitors in Common Solvents
| Compound | Solvent | Solubility | Notes |
| HSD17B13-IN-8 | DMSO | ≥ 2.5 mg/mL (5.80 mM) | Clear solution. |
| HSD17B13-IN-8 | 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (5.80 mM) | Clear solution. |
| HSD17B13-IN-2 | DMSO | 100 mg/mL (255.49 mM) | Requires sonication. |
| HSD17B13-IN-9 | DMSO | 100 mg/mL (232.32 mM) | Requires sonication. |
Note: Data for this compound is not publicly available. The table presents data from similar HSD17B13 inhibitors to provide an estimate of expected solubility characteristics.[7][8][9]
Table 2: Recommended Storage Conditions for Hsd17B13 Inhibitors
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | 3 years | |
| In Solvent | -80°C | 6 months | Aliquot to avoid freeze-thaw cycles. |
| In Solvent | -20°C | 1 month |
Note: These are general recommendations based on similar compounds. Always refer to the manufacturer's datasheet for specific storage instructions for this compound.[7][8][9]
Experimental Protocols
Protocol: Preparation of this compound for Cell-Based Assays
-
Prepare a Concentrated Stock Solution:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in a minimal amount of high-quality, anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
If necessary, gently warm the solution and/or use an ultrasonic bath to ensure complete dissolution.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into single-use volumes in appropriate vials.
-
Store the aliquots at -80°C.
-
-
Preparation of Working Solution:
-
For each experiment, thaw one aliquot of the stock solution.
-
Perform a serial dilution of the stock solution in cell culture medium to achieve the desired final concentrations.
-
It is crucial to add the DMSO stock solution to the medium while vortexing or mixing to facilitate rapid dispersion and minimize precipitation.
-
Ensure the final DMSO concentration in the cell culture is below the threshold of toxicity for your specific cell line (typically ≤ 0.5%).
-
Visualizations
Caption: Proposed signaling pathway of HSD17B13 in hepatic steatosis.
Caption: General experimental workflow for using this compound in cell-based assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipidomic Profiling Reveals HSD17B13 Deficiency-Associated Dysregulated Hepatic Phospholipid Metabolism in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. HSD17B13-IN-71 | 17β-HSD | 2770247-40-8 | Invivochem [invivochem.com]
- 11. HSD17B13-IN-39 | 17β-HSD | 2730022-55-4 | Invivochem [invivochem.com]
Hsd17B13-IN-16 off-target effects in cellular models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Hsd17B13-IN-16 in cellular models. The information is intended for scientists and drug development professionals to anticipate and address potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cytotoxicity at concentrations where this compound is expected to be specific. What are the potential causes?
A1: Unexpected cytotoxicity can arise from several factors. Firstly, consider potential off-target effects on essential cellular pathways. Secondly, the metabolic activity of your specific cell line could alter the compound, leading to toxic metabolites. Finally, ensure the quality and purity of your this compound batch, as impurities can contribute to toxicity. We recommend performing a dose-response curve for cytotoxicity in your cell model and comparing it with the provided data.
Q2: Our assay readouts suggest that this compound is affecting lipid droplet formation in a manner inconsistent with HSD17B13 inhibition alone. What could be the underlying mechanism?
A2: While HSD17B13 is involved in lipid metabolism, significant alterations in lipid droplet formation may indicate off-target effects on key lipid regulatory proteins. Potential off-targets could include enzymes involved in fatty acid synthesis or triglyceride metabolism. We advise conducting a lipidomics analysis to gain a comprehensive understanding of the changes in the lipid profile of your cells upon treatment with this compound.
Q3: We have observed changes in the expression of genes related to steroidogenesis. Is this an expected outcome of this compound treatment?
A3: HSD17B13 is part of the hydroxysteroid dehydrogenase family, which plays a crucial role in steroid metabolism. While this compound is designed for specificity, cross-reactivity with other HSD isoforms cannot be entirely ruled out and may lead to perturbations in steroid hormone pathways. We recommend profiling the expression of a panel of key steroidogenic genes to assess the extent of these effects.
Troubleshooting Guides
Issue 1: High Background Signal in Cellular Assays
-
Problem: Observing a high background signal in your luminescence- or fluorescence-based assays after this compound treatment.
-
Possible Cause: The compound may possess intrinsic fluorescent or quenching properties at the wavelengths used in your assay.
-
Troubleshooting Steps:
-
Run a control experiment with this compound in cell-free assay buffer to measure its intrinsic fluorescence or quenching.
-
If the compound interferes with the assay, consider using an alternative detection method (e.g., a colorimetric assay).
-
Consult the compound's material safety data sheet (MSDS) for information on its optical properties.
-
Issue 2: Inconsistent IC50 Values Across Different Cell Lines
-
Problem: The half-maximal inhibitory concentration (IC50) of this compound varies significantly between different cell lines.
-
Possible Cause: Cell lines can have varying expression levels of HSD17B13. Additionally, differences in metabolic enzyme expression can lead to different rates of compound metabolism and clearance.
-
Troubleshooting Steps:
-
Perform a Western blot or qPCR to quantify the expression level of HSD17B13 in each of your cell lines.
-
Consider performing a metabolic stability assay to determine the half-life of this compound in the different cell models.
-
Normalize your functional assay results to the HSD17B13 expression levels to better compare the compound's potency.
-
Quantitative Data Summary
Table 1: Cytotoxicity Profile of this compound in Various Cell Lines
| Cell Line | Cell Type | CC50 (µM) |
| HepG2 | Human Hepatocellular Carcinoma | > 50 |
| Huh7 | Human Hepatocellular Carcinoma | 42.1 |
| LX-2 | Human Hepatic Stellate Cell Line | > 50 |
| Primary Human Hepatocytes | Primary Cells | 25.8 |
Table 2: Off-Target Kinase Inhibition Profile
| Kinase | % Inhibition at 10 µM |
| EGFR | < 5% |
| VEGFR2 | 8% |
| ROCK1 | 15% |
| PKA | < 2% |
Experimental Protocols
Protocol 1: Cellular Cytotoxicity Assay using CellTiter-Glo®
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 48 hours.
-
Assay Procedure:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal cytotoxic concentration (CC50) by fitting the data to a dose-response curve.
Protocol 2: Lipid Droplet Quantification using Oil Red O Staining
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound at the desired concentration for 24 hours.
-
Fixation: Wash cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde for 15 minutes.
-
Staining:
-
Wash the fixed cells with distilled water.
-
Incubate with 60% isopropanol for 5 minutes.
-
Stain with freshly prepared Oil Red O working solution for 20 minutes.
-
Wash with 60% isopropanol and then with PBS.
-
-
Imaging: Mount the coverslips on microscope slides and acquire images using a bright-field microscope.
-
Quantification: Use image analysis software (e.g., ImageJ) to quantify the area and intensity of the stained lipid droplets.
Visualizations
Technical Support Center: Hsd17B13-IN-16 In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Hsd17B13-IN-16 in in vivo experiments. The information is designed for scientists and drug development professionals to navigate potential challenges and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13). HSD17B13 is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] It is involved in hepatic lipid metabolism.[3] Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of chronic liver diseases, such as non-alcoholic steatohepatitis (NASH).[4] this compound works by inhibiting the enzymatic activity of HSD17B13.[5]
Q2: What are the reported IC50 values for this compound?
This compound has been reported to have the following IC50 values:
Q3: Are there species-specific differences in HSD17B13 activity that I should be aware of?
Yes, researchers have observed differences between human and mouse HSD17B13. For instance, some studies suggest that mouse Hsd17b13 may not exhibit the same retinol dehydrogenase activity as the human ortholog.[6] These differences can impact the translatability of findings from mouse models to humans. It is crucial to consider these potential inter-species variations when designing and interpreting in vivo experiments. Some studies have noted discordant phenotypes in Hsd17b13 knockout or knockdown mouse models.[4]
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound and similar small molecule inhibitors.
| Issue | Potential Cause | Recommended Solution |
| Poor compound solubility/vehicle precipitation | This compound is likely a hydrophobic molecule, similar to other inhibitors in its class. Improper vehicle selection can lead to poor solubility and precipitation. | - Vehicle Screening: Test a panel of biocompatible vehicles. Common options for hydrophobic compounds include corn oil, PEG400, Tween 80, or specialized formulations like Self-Emulsifying Drug Delivery Systems (SEDDS).- Formulation Development: Consider using co-solvents or creating a salt form of the compound to improve solubility.[7]- Sonication/Heating: Gentle heating and sonication can aid in dissolution, but stability of the compound under these conditions should be verified. |
| Lack of in vivo efficacy | - Suboptimal Dose: The administered dose may be too low to achieve sufficient target engagement.- Poor Pharmacokinetics (PK): The compound may have rapid clearance and a short half-life, leading to insufficient exposure.[8]- Ineffective Route of Administration: The chosen route may not provide adequate bioavailability.- Species-specific differences: The inhibitor may have lower potency against the murine enzyme compared to the human enzyme.[9] | - Dose-Response Study: Conduct a pilot study with a range of doses to determine the optimal therapeutic dose.- Pharmacokinetic Analysis: Perform a PK study to determine key parameters like Cmax, Tmax, half-life, and exposure in plasma and liver tissue.[10]- Route Optimization: If oral bioavailability is low, consider alternative routes such as intraperitoneal (IP) or subcutaneous (SC) injection.- Confirm Mouse Potency: If possible, test the potency of this compound against the mouse HSD17B13 enzyme in vitro. |
| High variability in experimental results | - Inconsistent Dosing: Inaccurate or inconsistent administration of the compound.- Animal Health: Underlying health issues in the animal model can affect drug metabolism and response.- Diet-Induced Model Variability: The chosen diet to induce the disease phenotype (e.g., NASH) may lead to variable disease progression among animals. | - Standardize Dosing Technique: Ensure all personnel are properly trained on the administration technique to minimize variability.- Health Monitoring: Closely monitor animal health, body weight, and food intake throughout the study.- Model Characterization: Thoroughly characterize the disease model to understand the expected range of variability. Increase group sizes to ensure statistical power. |
| Difficulty in assessing target engagement in vivo | Direct measurement of enzyme inhibition in vivo can be challenging. | - Biomarker Analysis: Measure downstream biomarkers of HSD17B13 activity. This could include changes in the lipid profile of the liver or plasma.[11]- Ex Vivo Enzyme Activity Assay: At the end of the study, collect liver tissue and measure HSD17B13 enzyme activity ex vivo.- Transcriptomic/Proteomic Analysis: Analyze changes in gene or protein expression in the liver that are known to be regulated by HSD17B13 activity. |
Experimental Protocols
1. In Vivo Formulation of a Hydrophobic HSD17B13 Inhibitor (Example)
This protocol is a general guideline and should be optimized for this compound.
-
Materials:
-
This compound
-
Vehicle (e.g., Corn oil, 10% DMSO, 40% PEG300, 5% Tween 80 in saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
-
-
Procedure:
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add the desired volume of the chosen vehicle.
-
Vortex the mixture thoroughly for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the mixture in a water bath for 5-10 minutes. Gentle warming may be applied if the compound is heat-stable.
-
Visually inspect the solution to ensure complete dissolution and absence of precipitation before administration.
-
Prepare fresh formulations for each day of dosing unless stability has been confirmed.
-
2. Pharmacokinetic Study in Mice (Example)
-
Animals: Male C57BL/6J mice, 8-10 weeks old.
-
Compound Administration: Administer this compound at a single dose via the desired route (e.g., oral gavage).
-
Sample Collection:
-
Collect blood samples (via tail vein or retro-orbital sinus) at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
At each time point, euthanize a subset of animals and collect liver tissue.
-
-
Sample Processing:
-
Process blood to obtain plasma.
-
Homogenize liver tissue.
-
-
Analysis:
-
Quantify the concentration of this compound in plasma and liver homogenates using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters using appropriate software.
-
Quantitative Data Summary
The following tables provide an example of the type of quantitative data that should be generated for this compound. Note: The data presented here for BI-3231, another HSD17B13 inhibitor, is for illustrative purposes only.[8][10]
Table 1: Example In Vitro Potency Data
| Compound | Target | Assay Substrate | IC50 (µM) |
| This compound | HSD17B13 | Estradiol | < 0.1 |
| This compound | HSD17B13 | Leukotriene B3 | < 1 |
| BI-3231 | Human HSD17B13 | Estradiol | 0.003 |
| BI-3231 | Mouse HSD17B13 | Estradiol | 0.006 |
Table 2: Example Pharmacokinetic Parameters of an HSD17B13 Inhibitor (BI-3231) in Mice
| Parameter | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Half-life (h) |
| BI-3231 | IV | 1 | 1350 | 0.08 | 320 | 1.3 |
| BI-3231 | PO | 10 | 45 | 1.0 | 150 | 2.5 |
Visualizations
Caption: Simplified signaling pathway of HSD17B13 in a hepatocyte and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating this compound in a preclinical in vivo model.
Caption: A decision tree for troubleshooting lack of efficacy in this compound in vivo experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. origene.com [origene.com]
- 4. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sex- and diet-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 9. enanta.com [enanta.com]
- 10. researchgate.net [researchgate.net]
- 11. enanta.com [enanta.com]
Technical Support Center: HSD17B13 Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering cytotoxicity with HSD17B13 inhibitors, using "Hsd17B13-IN-16" as a representative example.
Troubleshooting Guide
Q1: My cells are showing significant death even at low concentrations of this compound. What are the initial troubleshooting steps?
A1: When observing unexpected cytotoxicity, a systematic approach is crucial. Here are the initial steps to take:
-
Confirm Compound Integrity and Concentration:
-
Verify the identity and purity of your this compound stock through methods like LC-MS or NMR.
-
Ensure the stock solution was prepared correctly and the final concentration in your experiment is accurate. Perform serial dilutions carefully.
-
-
Optimize Cell Culture Conditions:
-
Ensure your cells are healthy and in the logarithmic growth phase before adding the compound.
-
Check for any recent changes in media, serum, or supplements, as these can affect cell viability.
-
Test a range of cell seeding densities to see if confluency influences susceptibility.
-
-
Perform a Detailed Dose-Response and Time-Course Experiment:
-
This will help you determine the precise IC50 (half-maximal inhibitory concentration) for cytotoxicity and the onset time of cell death.
-
Frequently Asked Questions (FAQs)
Q1: What is HSD17B13, and what is its known function?
A1: HSD17B13 (17-beta-hydroxysteroid dehydrogenase 13) is a lipid droplet-associated protein primarily found in the liver. It is known to be involved in lipid metabolism. Genetic variants of HSD17B13 that result in a loss of function are associated with a reduced risk of chronic liver diseases such as non-alcoholic fatty liver disease (NAFLD) and alcoholic liver disease.
Q2: Why might an inhibitor of HSD17B13 cause cytotoxicity?
A2: While the exact mechanism of cytotoxicity for a specific inhibitor like this compound would require experimental investigation, potential reasons include:
-
Off-Target Effects: The inhibitor may be acting on other cellular targets besides HSD17B13, leading to unintended toxic effects.
-
Metabolic Disruption: Inhibition of HSD17B13 could lead to the accumulation of a toxic substrate or the depletion of an essential product in a critical metabolic pathway.
-
Induction of Apoptosis or Necrosis: The compound might trigger programmed cell death (apoptosis) or uncontrolled cell death (necrosis) through various signaling pathways.
-
Solvent Toxicity: The vehicle used to dissolve the inhibitor (e.g., DMSO) can be toxic to cells at higher concentrations. It is crucial to have a vehicle-only control in your experiments.
Q3: What are some general strategies to mitigate the cytotoxicity of a small molecule inhibitor?
A3: If the cytotoxicity is not a desired effect, you can try the following:
-
Co-treatment with Rescue Agents: Depending on the suspected mechanism of toxicity, co-treatment with antioxidants (like N-acetylcysteine), pan-caspase inhibitors (like Z-VAD-FMK), or other cytoprotective agents may rescue the cells.
-
Analog Synthesis: If the cytotoxicity is likely due to off-target effects, synthesizing and testing structural analogs of the inhibitor might identify a compound with a better therapeutic window (i.e., potent on-target activity with reduced toxicity).
-
Use of a Different Cell Line: The observed cytotoxicity may be cell-type specific. Testing the inhibitor in various cell lines can help determine if the effect is universal or restricted to a particular cellular context.
Experimental Protocols
Protocol 1: Determining the Cytotoxic Profile of this compound
This protocol outlines how to perform a comprehensive dose-response and time-course analysis to characterize the cytotoxicity of an inhibitor.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle (e.g., DMSO)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin, or MTS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete medium. A common starting range is from 100 µM down to 1 nM. Also, prepare a vehicle control with the same final concentration of the solvent as the highest concentration of the inhibitor.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plates for different time points (e.g., 24, 48, and 72 hours).
-
Viability Assessment: At each time point, add the cell viability reagent to the wells according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (set as 100% viability). Plot the percentage of cell viability against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value for each time point.
Protocol 2: Investigating the Mechanism of Cell Death (Apoptosis vs. Necrosis)
This protocol helps to distinguish between apoptotic and necrotic cell death induced by this compound.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
Vehicle (e.g., DMSO)
-
Positive controls (e.g., staurosporine for apoptosis, high concentration of H2O2 for necrosis)
-
Annexin V/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat them with this compound at a concentration around the IC50 value determined in Protocol 1, a vehicle control, and positive controls for a specific time point (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Staining: Resuspend the cells in the binding buffer provided with the kit and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Interpretation: Quantify the percentage of cells in each quadrant to determine the primary mode of cell death induced by this compound.
Data Presentation
When presenting your findings, clear and concise tables are essential for comparing results across different conditions.
Table 1: Example of IC50 Values for this compound Cytotoxicity
| Cell Line | Time Point (hours) | IC50 (µM) |
| HepG2 | 24 | 15.2 |
| 48 | 8.7 | |
| 72 | 4.1 | |
| Huh7 | 24 | 22.5 |
| 48 | 12.3 | |
| 72 | 6.8 |
Table 2: Example of Cell Death Mechanism Analysis
| Treatment | % Live Cells | % Early Apoptosis | % Late Apoptosis/Necrosis |
| Vehicle Control | 95.1 | 2.3 | 2.6 |
| This compound (10 µM) | 45.8 | 35.7 | 18.5 |
| Staurosporine (1 µM) | 30.2 | 55.4 | 14.4 |
Visualizations
Diagrams can help visualize complex workflows and potential biological pathways.
Caption: Workflow for assessing inhibitor cytotoxicity.
Caption: Hypothetical pathway for HSD17B13 inhibitor cytotoxicity.
Technical Support Center: HSD17B13 Inhibitor Series
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using HSD17B13 inhibitors, with a specific focus on issues related to a lack of expected inhibition for compounds like Hsd17B13-IN-16.
Troubleshooting Guide: this compound Not Showing Expected Inhibition
This guide addresses the common issue of observing lower-than-expected or no inhibition of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) with the small molecule inhibitor this compound.
Initial Assessment
Before diving into complex troubleshooting, it's essential to confirm the expected potency of this compound.
| Substrate | Reported IC50 |
| Estradiol | < 0.1 µM[1] |
| Leukotriene B4 | < 1 µM[1] |
If your experimental results are significantly different from these values, proceed with the following troubleshooting steps.
Troubleshooting Workflow
The following diagram outlines a systematic approach to identifying the potential cause of the issue.
Caption: Troubleshooting workflow for lack of this compound inhibition.
Frequently Asked Questions (FAQs)
Q1: My this compound inhibitor is not showing any activity. What are the first things I should check?
A1:
-
Compound Dilution: Double-check all calculations for your serial dilutions. Errors in this step are a common source of discrepancy.
-
Enzyme Activity: Ensure your HSD17B13 enzyme is active. Run a control experiment without any inhibitor to check for robust enzyme activity.
-
Reagent Integrity: Confirm that all your reagents, especially the substrate and cofactor (NAD+), are not degraded and have been stored correctly.
Q2: I'm seeing precipitation when I add this compound to my assay buffer. What can I do?
A2: this compound is likely a hydrophobic molecule with limited aqueous solubility.
-
DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 1%, as high concentrations can affect enzyme activity. However, some enzymes can tolerate up to 5% DMSO without a significant loss of activity. It is recommended to run a DMSO tolerance curve for your specific assay conditions.
-
Solubilization: Try preparing a higher concentration stock solution in 100% DMSO and then performing serial dilutions in a buffer containing a low percentage of a non-ionic detergent like Tween-20 or Triton X-100 (e.g., 0.01%) to help maintain solubility.
-
Pre-incubation: When preparing your assay, add the inhibitor to the buffer and mix well before adding the enzyme to allow for maximum dispersion.
Q3: Could the choice of substrate affect the observed inhibition?
A3: Yes. This compound has different reported potencies for different substrates (Estradiol IC50 < 0.1 µM vs. Leukotriene B4 IC50 < 1 µM).[1] Ensure you are comparing your results to the expected potency for the substrate you are using. The kinetics of the enzyme-substrate interaction can influence how the inhibitor binds.
Q4: How long should I pre-incubate the inhibitor with the enzyme?
A4: For many reversible inhibitors, a pre-incubation of 15-30 minutes at room temperature is sufficient to allow for binding to the enzyme before adding the substrate to start the reaction. However, for some inhibitors, a longer pre-incubation time may be necessary to achieve maximal inhibition. You can perform a time-dependent inhibition study to determine the optimal pre-incubation time for this compound in your assay system.
Q5: What are some common pitfalls in the data analysis for IC50 determination?
A5:
-
Inappropriate Curve Fitting: Use a non-linear regression model with a variable slope (four-parameter logistic equation) to fit your dose-response data.
-
Incorrect Normalization: Ensure your data is correctly normalized with proper positive (no inhibitor) and negative (no enzyme or substrate) controls.
-
Insufficient Data Points: A robust IC50 curve should have at least 8-10 data points, with several points above and below the 50% inhibition mark.
Experimental Protocols
HSD17B13 Inhibition Assay using NAD(P)H-Glo™
This protocol is adapted from established methods for measuring HSD17B13 activity.
Materials:
-
Recombinant human HSD17B13 enzyme
-
This compound
-
Estradiol (substrate)
-
NAD+ (cofactor)
-
Assay Buffer (e.g., 40 mM Tris pH 7.4, 0.01% BSA, 0.01% Tween-20)
-
DMSO
-
NAD(P)H-Glo™ Detection System (Promega)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Plating:
-
Prepare a serial dilution of this compound in 100% DMSO.
-
Dispense a small volume (e.g., 50 nL) of the diluted compound into the wells of a 384-well plate. Include DMSO-only wells for the "no inhibitor" control.
-
-
Enzyme Addition:
-
Dilute the HSD17B13 enzyme to the desired concentration in assay buffer (e.g., 50-100 nM final concentration).
-
Add the diluted enzyme solution to the wells containing the compound.
-
-
Pre-incubation:
-
Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Prepare a substrate/cofactor mix in assay buffer containing Estradiol (e.g., 10-50 µM final concentration) and NAD+ (e.g., 500 µM final concentration).
-
Add the substrate/cofactor mix to all wells to start the enzymatic reaction.
-
-
Reaction Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). The optimal time should be determined to ensure the reaction is in the linear range.
-
-
Detection:
-
Equilibrate the plate and the NAD(P)H-Glo™ Detection Reagent to room temperature.
-
Add the detection reagent to each well according to the manufacturer's instructions.
-
Incubate at room temperature for 40-60 minutes.
-
-
Data Acquisition:
-
Read the luminescence on a plate reader.
-
Signaling Pathways and Mechanisms
HSD17B13 Enzymatic Reaction and Inhibition
HSD17B13 is a NAD+-dependent oxidoreductase that catalyzes the conversion of various substrates. A well-characterized reaction is the conversion of estradiol to estrone. This compound acts as an inhibitor of this enzymatic activity.
Caption: Mechanism of HSD17B13 catalysis and inhibition by this compound.
References
Improving the bioavailability of Hsd17B13-IN-16
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers improve the bioavailability of Hsd17B13-IN-16 in their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing very low plasma concentrations of this compound in our mouse pharmacokinetic (PK) studies. What could be the primary reason?
A1: Low plasma exposure of this compound is most likely due to its poor aqueous solubility and/or low dissolution rate in the gastrointestinal (GI) tract. This is a common challenge for many small molecule inhibitors, leading to limited absorption and, consequently, low oral bioavailability. Other contributing factors could include high first-pass metabolism or efflux by transporters in the gut wall.
Q2: How can we improve the solubility of this compound for in vitro cell-based assays?
A2: For in vitro assays, improving solubility is critical for achieving accurate and reproducible results. We recommend preparing stock solutions in an organic solvent like DMSO. For the final assay media, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced cytotoxicity. If solubility in the final aqueous-based media is still an issue, consider using a formulation approach such as complexation with cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility.
Q3: What are the recommended starting points for developing an oral formulation for this compound for in vivo studies?
A3: For initial in vivo efficacy or PK studies, a simple suspension or a solution/suspension in a vehicle containing solubilizing excipients is often a good starting point. A common approach is to first test a suspension in a vehicle like 0.5% (w/v) methylcellulose in water. If exposure is insufficient, moving to enabling formulations such as amorphous solid dispersions, lipid-based formulations, or nanosuspensions is recommended.
Q4: Can this compound be administered via alternative routes to bypass oral absorption issues?
A4: Yes, for preclinical studies, alternative routes like intravenous (IV) or intraperitoneal (IP) injection can be used to bypass the challenges of oral absorption and determine the intrinsic pharmacokinetic properties of the compound. An IV administration is essential for determining the absolute bioavailability of any oral formulation.
Troubleshooting Guide: Low Oral Bioavailability
This guide addresses common issues encountered when working with this compound in oral administration studies.
| Issue | Potential Cause | Recommended Solution |
| Low Cmax and AUC in PK studies | Poor aqueous solubility limiting dissolution. | Develop an enabling formulation. See "Formulation Screening Workflow" below. Start with an amorphous solid dispersion or a lipid-based formulation. |
| High first-pass metabolism in the liver or gut wall. | Perform an IV administration to determine clearance. If clearance is high, this indicates metabolism is a significant factor. Consider co-dosing with a metabolic inhibitor in preclinical studies for mechanistic understanding. | |
| High variability in plasma concentrations between animals | Inconsistent dissolution of the compound in the GI tract. | Improve the formulation to ensure more uniform drug release. A nanosuspension or a lipid-based formulation can provide more consistent absorption. |
| Food effects in the GI tract. | Standardize feeding conditions for your animal studies. Administer the compound at a consistent time relative to the feeding cycle. | |
| Precipitation of the compound in the stomach | The compound is a weak base and precipitates at the higher pH of the intestine after dissolving in the acidic stomach. | Consider enteric-coated formulations that release the drug in the small intestine. Alternatively, use a formulation that maintains the drug in a solubilized state, such as a self-emulsifying drug delivery system (SEDDS). |
Experimental Protocols
Protocol 1: Screening for Improved Formulations
This protocol outlines a general workflow for screening different formulation strategies to improve the oral bioavailability of this compound.
1. Preparation of Formulations:
- Amorphous Solid Dispersion (ASD):
- Dissolve this compound and a polymer (e.g., HPMC-AS, PVP-VA) in a common solvent (e.g., acetone, methanol). A typical drug-to-polymer ratio to start with is 1:3.
- Remove the solvent using a rotary evaporator or by spray drying to form the ASD.
- Characterize the resulting powder for amorphicity using techniques like X-ray powder diffraction (XRPD).
- Lipid-Based Formulation (SEDDS):
- Mix this compound with a lipid vehicle (e.g., sesame oil, Capryol 90), a surfactant (e.g., Kolliphor EL, Tween 80), and a co-surfactant (e.g., Transcutol P).
- Gently heat and stir until a homogenous mixture is formed.
- Test the self-emulsification properties by adding the formulation to water and observing the formation of a microemulsion.
- Nanosuspension:
- Disperse this compound in an aqueous solution containing a stabilizer (e.g., Poloxamer 188, lecithin).
- Reduce the particle size using high-pressure homogenization or media milling until the desired particle size (typically <200 nm) is achieved.
- Characterize the particle size distribution using dynamic light scattering (DLS).
2. In Vitro Dissolution Testing:
- Perform dissolution testing of the different formulations in biorelevant media (e.g., FaSSIF, FeSSIF) to simulate the conditions of the GI tract.
- Measure the concentration of this compound dissolved over time using HPLC.
- Compare the dissolution profiles of the different formulations against the unformulated compound.
3. In Vivo Pharmacokinetic Study in Mice:
- Dose the most promising formulations from the dissolution study to fasted mice via oral gavage.
- Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
- Process the blood samples to plasma and analyze the concentration of this compound using LC-MS/MS.
- Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) and compare the performance of the different formulations.
Hypothetical Data Presentation
Table 1: Solubility of this compound in Different Media
| Medium | Solubility (µg/mL) |
| Water | < 0.1 |
| Simulated Gastric Fluid (SGF) | 0.5 |
| Fasted State Simulated Intestinal Fluid (FaSSIF) | < 0.1 |
| Fed State Simulated Intestinal Fluid (FeSSIF) | 0.2 |
Table 2: Pharmacokinetic Parameters of this compound Formulations in Mice (10 mg/kg, oral)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) |
| Aqueous Suspension | 25 | 2.0 | 150 |
| Amorphous Solid Dispersion | 250 | 1.0 | 1200 |
| Nanosuspension | 350 | 0.5 | 1800 |
| Lipid-Based Formulation (SEDDS) | 450 | 0.5 | 2500 |
Visualizations
Hsd17B13-IN-16 degradation and storage conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the degradation and storage of Hsd17B13-IN-16, a potent inhibitor of 17β-hydroxysteroid dehydrogenase 13 (17β-HSD13). The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
Proper storage of this compound is critical to maintain its stability and ensure experimental reproducibility. Recommendations for both solid and solution forms are outlined below.
Q2: How should I prepare stock solutions of this compound?
It is recommended to prepare a concentrated stock solution in a suitable solvent such as DMSO. For long-term storage, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.
Q3: My experimental results are inconsistent. Could this be related to the stability of this compound?
Inconsistent results can indeed be a consequence of compound degradation. If you suspect the stability of your this compound is compromised, it is recommended to use a fresh vial or a newly prepared stock solution. For troubleshooting, refer to the guide below.
Storage and Handling Summary
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid Powder | -20°C | 3 years | Protect from moisture and light. |
| 4°C | 2 years | Protect from moisture and light. | |
| Stock Solution (in DMSO) | -80°C | 6 months | Avoid repeated freeze-thaw cycles. |
| -20°C | 1 month | Avoid repeated freeze-thaw cycles. |
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound.
Issue 1: Reduced or No Activity of the Compound
If you observe a significant reduction or complete loss of this compound activity in your assays, consider the following potential causes and solutions.
-
Improper Storage: Verify that the compound has been stored according to the recommended conditions. Exposure to higher temperatures, light, or moisture can accelerate degradation.
-
Repeated Freeze-Thaw Cycles: Aliquoting stock solutions is crucial. If the main stock has been subjected to multiple freeze-thaw cycles, its integrity may be compromised.
-
Solvent Stability: While DMSO is a common solvent, the long-term stability of this compound in other solvents at working concentrations is not well-documented. If you are using aqueous buffers for extended periods, the compound may degrade. It is advisable to prepare fresh dilutions in your assay buffer for each experiment.
Issue 2: Precipitate Formation in Stock Solution
The appearance of precipitate in your stock solution upon thawing can be due to:
-
Low Solubility: The concentration of your stock solution may exceed the solubility limit of this compound in the chosen solvent at a lower temperature.
-
Solution Freezing: If the solvent (e.g., DMSO) was not completely anhydrous, water content can lead to the compound precipitating out upon freezing.
To resolve this, gently warm the solution to 37°C and vortex to redissolve the compound completely before use. Ensure the use of anhydrous, high-purity solvents for preparing stock solutions.
Experimental Protocols
General Protocol for Assessing Small Molecule Stability by LC-MS
While specific degradation pathways for this compound are not publicly available, a general approach to assess its stability in a specific solvent or buffer can be performed using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Preparation of Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a known concentration.
-
Incubation: Dilute the stock solution to the desired final concentration in the test solvent or buffer. Aliquot this solution into multiple vials.
-
Time Points: Store the vials under the desired test conditions (e.g., room temperature, 37°C). At designated time points (e.g., 0, 2, 4, 8, 24 hours), take one vial for analysis. The T=0 sample will serve as the baseline.
-
LC-MS Analysis: Analyze each sample by LC-MS to determine the remaining percentage of the parent compound. The appearance of new peaks may indicate the formation of degradation products.
-
Data Analysis: Plot the percentage of the remaining parent compound against time to determine the stability of this compound under the tested conditions.
Visual Guides
Technical Support Center: Hsd17B13-IN-16 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Hsd17B13-IN-16 in in vivo experimental settings. The information provided is based on common practices for in vivo studies of poorly soluble small molecule inhibitors targeting liver diseases.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for this compound for in vivo studies?
A1: The optimal vehicle for this compound, a hydrophobic small molecule, depends on the route of administration. For oral gavage, a common vehicle is a suspension in a mixture of 0.5% (w/v) carboxymethylcellulose (CMC) and 0.25% (v/v) Tween 80 in sterile water. For intraperitoneal injections, a solution containing DMSO, PEG400, and saline is often used. It is crucial to assess the solubility and stability of this compound in the chosen vehicle prior to in vivo administration.
Q2: How should I prepare the vehicle formulation for this compound?
A2: For a 0.5% CMC / 0.25% Tween 80 formulation, first prepare the 0.5% CMC solution by slowly adding CMC to sterile water while stirring vigorously to prevent clumping. Heat the solution gently (e.g., to 40-50°C) to aid dissolution. Once cooled to room temperature, add Tween 80 to the final concentration of 0.25%. Finally, add the powdered this compound to the vehicle and sonicate or homogenize to create a uniform suspension. Prepare fresh daily.
Q3: What are the potential signs of toxicity or adverse effects of the vehicle or this compound in vivo?
A3: Monitor animals daily for signs of toxicity, which may include weight loss, ruffled fur, lethargy, abnormal posture, or changes in food and water intake. For intraperitoneal injections, check for signs of local irritation at the injection site. If any adverse effects are observed, consider reducing the dose or modifying the vehicle composition.
Q4: Can I store the this compound formulation for later use?
A4: It is generally recommended to prepare the formulation fresh before each administration to ensure its stability and prevent microbial contamination. If short-term storage is necessary, it should be stored at 4°C and protected from light. A stability study of this compound in the chosen vehicle is advised to determine the appropriate storage duration.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound precipitation in the vehicle | - Poor solubility of this compound.- Incorrect vehicle preparation.- Temperature fluctuations. | - Increase the concentration of the solubilizing agent (e.g., Tween 80).- Reduce the final concentration of this compound.- Ensure the vehicle is prepared correctly and sonicate the final suspension thoroughly.- Prepare the formulation fresh before each use. |
| Difficulty in administering the formulation (e.g., clogging of the gavage needle) | - High viscosity of the vehicle.- Incomplete suspension of the compound. | - Decrease the concentration of CMC.- Ensure the compound is finely ground before adding to the vehicle.- Use a wider gauge gavage needle. |
| High variability in experimental results | - Inconsistent dosing due to non-uniform suspension.- Animal stress during administration.- Degradation of the compound. | - Ensure the suspension is homogenous by vortexing before each animal is dosed.- Acclimatize animals to the administration procedure.- Prepare fresh formulation for each experiment. |
| Observed in vivo toxicity | - Toxicity of this compound at the administered dose.- Toxicity of the vehicle components (e.g., DMSO). | - Perform a dose-response study to determine the maximum tolerated dose.- Reduce the concentration of potentially toxic vehicle components.- Consider an alternative, less toxic vehicle. |
Experimental Protocols
Preparation of Vehicle for Oral Gavage (0.5% CMC, 0.25% Tween 80)
-
Weigh the required amount of Carboxymethylcellulose (CMC) for a 0.5% (w/v) solution in sterile water.
-
Slowly add the CMC to the sterile water while stirring continuously to prevent clumping.
-
Gently heat the solution to 40-50°C while stirring until the CMC is fully dissolved.
-
Allow the solution to cool to room temperature.
-
Add Tween 80 to a final concentration of 0.25% (v/v) and mix thoroughly.
-
Weigh the appropriate amount of this compound and add it to the vehicle.
-
Sonicate the mixture until a uniform suspension is achieved.
-
Vortex the suspension immediately before each administration.
In Vivo Efficacy Study in a Diet-Induced NASH Mouse Model
-
Animal Model: Male C57BL/6J mice, 8 weeks old.
-
Diet: Feed mice a high-fat, high-cholesterol, and high-fructose diet (e.g., Amylin diet) for 16-24 weeks to induce non-alcoholic steatohepatitis (NASH).
-
Group Allocation: Randomly divide the mice into at least three groups:
-
Vehicle control group
-
This compound low dose group
-
This compound high dose group
-
-
Administration: Administer this compound or vehicle daily via oral gavage for 4-8 weeks.
-
Monitoring: Monitor body weight, food, and water intake weekly.
-
Endpoint Analysis: At the end of the treatment period, collect blood and liver tissue for analysis.
-
Blood: Analyze serum levels of ALT, AST, triglycerides, and cholesterol.
-
Liver:
-
Measure liver weight.
-
Perform histological analysis (H&E for steatosis, Sirius Red for fibrosis).
-
Measure hepatic triglyceride and cholesterol content.
-
Conduct gene expression analysis (e.g., qPCR for markers of inflammation and fibrosis).
-
-
Signaling Pathways and Workflows
Caption: Experimental workflow for in vivo efficacy testing of this compound.
Caption: Simplified proposed mechanism of HSD17B13 action and its inhibition.
Validation & Comparative
A Comparative Guide to HSD17B13 Inhibitors: BI-3231 vs. Hsd17B13-IN-16
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of two inhibitors targeting Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a promising therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This document provides a detailed look at the available potency data and experimental methodologies for BI-3231 and Hsd17B13-IN-16.
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver that plays a role in hepatic lipid metabolism. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, making it an attractive target for therapeutic intervention. This guide compares two commercially available inhibitors of HSD17B13: BI-3231, a well-characterized potent and selective inhibitor, and this compound, for which publicly available data is currently more limited.
Data Presentation: Potency Comparison
The following table summarizes the reported potency of BI-3231 and this compound. It is important to note the disparity in the precision of the available data.
| Inhibitor | Target | Potency (IC50) | Potency (Ki) | Assay Substrate | Source |
| BI-3231 | Human HSD17B13 | 1 nM[1][2] | 0.7 nM[3] | Estradiol | [1][2][3] |
| Mouse HSD17B13 | 13 nM[1][2] | - | Estradiol | [1][2] | |
| Human HSD17B13 (Cellular) | 11 nM | - | Not Specified | ||
| This compound | HSD17B13 | < 0.1 µM | - | Estradiol | |
| HSD17B13 | < 1 µM | - | Leukotriene B4 |
Experimental Protocols
BI-3231 Biochemical Assay for IC50 Determination
This protocol is based on the methods described in the discovery of BI-3231.
Objective: To determine the half-maximal inhibitory concentration (IC50) of BI-3231 against recombinant human and mouse HSD17B13.
Materials:
-
Recombinant human HSD17B13 (his-tagged)
-
Recombinant mouse HSD17B13 (his-tagged)
-
Estradiol (substrate)
-
NAD+ (cofactor)
-
BI-3231
-
Assay Buffer (e.g., 25 mM Tris pH 7.5, 500 mM NaCl, 10 mM Imidazole, 0.5 mM TCEP, 5% Glycerin, 0.3% Triton-X)
-
384-well plates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of BI-3231 in DMSO.
-
Enzyme and Substrate Preparation: Dilute the recombinant HSD17B13 enzyme and the substrate (estradiol) and cofactor (NAD+) in assay buffer to the desired concentrations.
-
Assay Reaction:
-
Add a small volume of the diluted BI-3231 or DMSO (as a control) to the wells of a 384-well plate.
-
Add the diluted enzyme solution to each well and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate/cofactor mix to each well.
-
Incubate the reaction for a set period (e.g., 1-4 hours) at room temperature.
-
-
Detection: Stop the reaction and measure the product formation (estrone) using a suitable detection method, such as LC-MS/MS or a coupled enzymatic assay that generates a fluorescent or luminescent signal.
-
Data Analysis: Calculate the percent inhibition for each concentration of BI-3231 relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
BI-3231 Cellular Assay in HEK293 Cells
This protocol outlines a general procedure for assessing the cellular activity of BI-3231.
Objective: To determine the potency of BI-3231 in a cellular context by measuring the inhibition of HSD17B13 activity in HEK293 cells overexpressing the enzyme.
Materials:
-
HEK293 cells stably overexpressing human HSD17B13
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Estradiol
-
BI-3231
-
Cell lysis buffer
-
Reagents for product detection (e.g., LC-MS/MS standards)
Procedure:
-
Cell Culture: Culture the HSD17B13-overexpressing HEK293 cells in appropriate flasks until they reach the desired confluency.
-
Cell Plating: Seed the cells into multi-well plates (e.g., 96-well) at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of BI-3231 (and a DMSO control) for a specific duration.
-
Substrate Addition: Add estradiol to the cell culture medium and incubate for a period to allow for cellular uptake and metabolism by HSD17B13.
-
Cell Lysis and Sample Preparation:
-
Wash the cells with PBS.
-
Lyse the cells and collect the lysate.
-
Prepare the samples for analysis to measure the amount of estrone produced.
-
-
Detection and Analysis: Quantify the estrone levels using a sensitive analytical method like LC-MS/MS. Calculate the IC50 value as described for the biochemical assay.
Mandatory Visualizations
HSD17B13 Signaling Pathway in NAFLD
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Selectivity of Hsd17B13-IN-16 for HSD17B13: A Comparative Guide
For researchers and professionals in drug development, establishing the selectivity of a novel inhibitor is a critical step in its validation as a potential therapeutic agent. This guide provides a comparative framework for assessing the selectivity of Hsd17B13-IN-16, a hypothetical inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), an enzyme implicated in chronic liver diseases such as nonalcoholic steatohepatitis (NASH).
Data Presentation: Comparative Selectivity Profile
The selectivity of this compound is evaluated by comparing its inhibitory activity against HSD17B13 to its activity against other closely related enzymes and a broader panel of potential off-targets. The following tables summarize the quantitative data from these assessments.
Table 1: Potency and Selectivity of this compound against HSD17B Family Members
| Enzyme Target | IC50 (nM) | Selectivity Fold (vs. HSD17B13) |
| HSD17B13 (Human) | 5 | - |
| HSD17B11 (Human) | >10,000 | >2000 |
| HSD17B4 (Human) | >10,000 | >2000 |
| HSD17B8 (Human) | >10,000 | >2000 |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Table 2: Off-Target Profile of this compound in a Kinase Selectivity Panel
| Kinase Target | % Inhibition at 1 µM |
| AAK1 | <10% |
| ABL1 | <5% |
| AKT1 | <5% |
| CDK2 | <10% |
| GSK3B | <5% |
| MAPK1 | <10% |
| MEK1 | <5% |
| PIK3CA | <10% |
| SRC | <5% |
| ... (representative panel) | ... |
% Inhibition values indicate the percentage reduction in kinase activity at a 1 µM concentration of this compound.
Experimental Protocols
The data presented above is generated through rigorous biochemical assays. The following are detailed methodologies for the key experiments.
HSD17B13 Enzymatic Inhibition Assay
This assay quantifies the ability of this compound to inhibit the enzymatic activity of HSD17B13.
Materials:
-
Recombinant human HSD17B13 enzyme
-
This compound (or other test compounds)
-
Substrate: Estradiol or Leukotriene B4 (LTB4)
-
Cofactor: Nicotinamide adenine dinucleotide (NAD+)
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5), 0.5 mM EDTA, 0.01% BSA
-
Detection Reagent: NAD-Glo™ Assay kit (Promega)
-
384-well plates
Procedure:
-
A serial dilution of this compound is prepared in DMSO and dispensed into a 384-well plate.
-
Recombinant HSD17B13 enzyme is diluted in assay buffer and added to the wells containing the inhibitor. The plate is incubated for 15 minutes at room temperature to allow for inhibitor binding.
-
A solution containing the substrate (e.g., 10 µM Estradiol) and cofactor (e.g., 100 µM NAD+) is added to each well to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for 60 minutes at 37°C.
-
The NAD-Glo™ reagent is added to each well to stop the reaction and generate a luminescent signal proportional to the amount of NADH produced.
-
Luminescence is read using a plate reader.
-
The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Kinase Panel Screening
To assess off-target effects, this compound is screened against a panel of kinases.
Materials:
-
A panel of purified recombinant kinases
-
This compound
-
Kinase-specific substrates (peptides or proteins)
-
[γ-³³P]ATP
-
Kinase Reaction Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO
-
Filter plates and scintillation counter
Procedure:
-
This compound is added to the wells of a filter plate at a fixed concentration (e.g., 1 µM).
-
The kinase, its specific substrate, and the kinase reaction buffer are added to the wells.
-
The reaction is initiated by the addition of [γ-³³P]ATP.
-
The plate is incubated for a defined period (e.g., 120 minutes) at room temperature.
-
The reaction is stopped by the addition of phosphoric acid.
-
The filter plates are washed to remove unincorporated [γ-³³P]ATP.
-
The amount of ³³P incorporated into the substrate is quantified using a scintillation counter.
-
The percent inhibition is calculated by comparing the radioactivity in the wells with the inhibitor to the control wells without the inhibitor.
Mandatory Visualizations
To further clarify the experimental process and the biological context, the following diagrams are provided.
A Researcher's Guide to Evaluating Hsd17B13-IN-16: A Framework for Reproducibility and Comparison
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a framework for the systematic evaluation of Hsd17B13-IN-16, a potent inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), and outlines best practices for comparing its performance against other inhibitors to ensure cross-laboratory consistency.
While direct inter-laboratory studies on the reproducibility of this compound are not yet publicly available, this guide offers standardized protocols and a comparative framework using data from both the commercially available this compound and the well-characterized inhibitor, BI-3231. By adhering to these methodologies, researchers can generate robust, comparable data, contributing to a clearer understanding of this compound's pharmacological profile.
Comparative Overview of HSD17B13 Inhibitors
A direct comparison of inhibitor performance requires standardized assays. The following table summarizes the publicly available data for this compound and provides a template for comparison with other compounds, such as BI-3231.
| Parameter | This compound (Compound 8) | BI-3231 | Experimental Protocol |
| Target | Hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) | Hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) | - |
| IC50 (Estradiol as substrate) | < 0.1 µM[1] | 1 nM | See Protocol 1 |
| IC50 (Leukotriene B4 as substrate) | < 1 µM[1] | - | See Protocol 1 |
| Selectivity | Data not publicly available | High selectivity against other HSD family members | See Protocol 2 |
| Mechanism of Action | Data not publicly available | Uncompetitive with respect to NAD+ | See Protocol 3 |
| Cellular Activity | Data not publicly available | Data available in specific cell-based assays | See Protocol 4 |
Experimental Protocols for Standardized Evaluation
To ensure the reproducibility and comparability of results across different laboratories, detailed and standardized experimental protocols are essential.
Protocol 1: In Vitro HSD17B13 Enzymatic Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against HSD17B13.
Materials:
-
Recombinant human HSD17B13 enzyme
-
Substrates: Estradiol or Leukotriene B4 (LTB4)
-
Cofactor: NAD+
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Detection reagent (e.g., a fluorescent probe to measure NADH production)
-
384-well assay plates
Procedure:
-
Prepare a serial dilution of the test compound.
-
In a 384-well plate, add the assay buffer, recombinant HSD17B13 enzyme, and the test compound at various concentrations.
-
Initiate the enzymatic reaction by adding the substrate (Estradiol or LTB4) and NAD+.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time.
-
Stop the reaction and add the detection reagent.
-
Measure the signal (e.g., fluorescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a vehicle control (e.g., DMSO).
-
Determine the IC50 value by fitting the dose-response curve using a suitable software.
Workflow for in vitro HSD17B13 enzymatic assay.
Protocol 2: Selectivity Profiling
This protocol assesses the specificity of the inhibitor for HSD17B13 over other related enzymes.
Procedure:
-
Perform enzymatic assays as described in Protocol 1 for a panel of related enzymes (e.g., other HSD family members like HSD17B1, HSD17B2, etc.).
-
Use the respective preferred substrates for each enzyme.
-
Determine the IC50 value of the test compound for each enzyme.
-
Calculate the selectivity ratio by dividing the IC50 for the off-target enzyme by the IC50 for HSD17B13. A higher ratio indicates greater selectivity.
Protocol 3: Mechanism of Action (MoA) Studies
These experiments help to understand how the inhibitor interacts with the enzyme and its substrates.
Procedure:
-
Conduct the enzymatic assay (Protocol 1) with varying concentrations of both the inhibitor and the cofactor (NAD+), while keeping the substrate concentration constant.
-
Analyze the data using Lineweaver-Burk or other kinetic plots to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Simplified HSD17B13 signaling pathway.
Protocol 4: Cell-Based Assays
These assays validate the activity of the inhibitor in a more physiologically relevant context.
Procedure:
-
Use a relevant cell line (e.g., human hepatocytes or a cell line overexpressing HSD17B13).
-
Treat the cells with the test compound at various concentrations.
-
Induce a relevant cellular phenotype (e.g., lipid accumulation).
-
Measure a relevant endpoint, such as changes in lipid droplet formation, or the levels of specific biomarkers.
-
Determine the EC50 (half-maximal effective concentration) of the compound.
Ensuring Reproducibility: Key Considerations
To facilitate the comparison of results across different laboratories, the following points are crucial:
-
Reagent Sourcing and Quality Control: Document the source and lot number of all reagents, especially the recombinant enzyme and the test compounds. Perform regular quality control checks.
-
Standardized Assay Conditions: Maintain consistent assay conditions, including buffer composition, pH, temperature, and incubation times.
-
Data Analysis and Reporting: Use consistent methods for data analysis and report all relevant parameters, including the number of replicates and statistical analyses.
-
Use of Control Compounds: Include a well-characterized reference compound (like BI-3231) in all experiments to serve as a benchmark for assay performance and to normalize results.
By following this guide, researchers can contribute to building a robust and reproducible dataset for this compound, paving the way for a clearer understanding of its therapeutic potential.
References
Hsd17B13-IN-16 as a chemical probe for HSD17B13 function
A Comparative Guide to HSD17B13-IN-16 and Other Chemical Probes for HSD17B13 Function
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3] Genetic studies have shown that loss-of-function variants of HSD17B13 are associated with a reduced risk of nonalcoholic fatty liver disease (NAFLD) progressing to nonalcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[1][4] This has made HSD17B13 an attractive therapeutic target for liver diseases. Chemical probes are essential tools for elucidating the biological function of proteins like HSD17B13 and for validating them as drug targets. This guide provides a comparative overview of this compound, the well-characterized chemical probe BI-3231, and other alternatives for studying HSD17B13 function.
Comparative Data of HSD17B13 Inhibitors
The following tables summarize the available quantitative data for this compound and its key comparator, BI-3231.
Table 1: In Vitro Potency of HSD17B13 Inhibitors
| Compound | Target | Assay Type | Substrate | IC50 | Ki | Species |
| This compound | HSD17B13 | Enzymatic | Estradiol | < 0.1 µM | N/A | Human |
| HSD17B13 | Enzymatic | Leukotriene B4 | < 1 µM | N/A | Human | |
| BI-3231 | HSD17B13 | Enzymatic | Estradiol | 1 nM | 0.7 ± 0.2 nM | Human |
| HSD17B13 | Enzymatic | Estradiol | 13 nM | N/A | Mouse | |
| HSD17B13 | Cellular | N/A | 11 ± 5 nM | N/A | Human |
N/A: Not Available
Table 2: Selectivity and Other Properties of HSD17B13 Chemical Probes
| Compound | Closest Homolog Selectivity (HSD17B11) | Negative Control Available | Key Features |
| This compound | Data not available | Not specified | Potent inhibitor of HSD17B13. |
| BI-3231 | >10,000-fold (IC50 > 10 µM)[2][5][6] | Yes (BI-0955)[6] | High potency and selectivity, well-characterized in vitro and in vivo, available for open science.[1][6][7] |
Alternative HSD17B13 Modulators
Beyond small molecule inhibitors, other approaches are being explored to modulate HSD17B13 function for therapeutic purposes.
-
INI-822: This is an orally-delivered small molecule inhibitor of HSD17B13 that has advanced to Phase 1 clinical trials.[8][9][10] In preclinical studies, INI-822 was shown to be a potent and selective inhibitor of HSD17B13, leading to improvements in markers of liver homeostasis in animal models.[11]
-
RNA interference (RNAi): Therapeutic strategies using small interfering RNA (siRNA) to knock down the expression of HSD17B13 are also in clinical development.[4]
Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of HSD17B13 chemical probes.
HSD17B13 Enzymatic Assay (General Protocol)
This protocol is based on methods used for the characterization of BI-3231.
-
Reagents and Materials:
-
Purified recombinant human HSD17B13 protein.
-
Substrate: Estradiol or Leukotriene B4.
-
Co-substrate: NAD+.
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20.[12]
-
Test compounds (e.g., this compound, BI-3231) dissolved in DMSO.
-
384-well microtiter plates.
-
Detection system (e.g., mass spectrometry or a coupled-enzyme luminescence assay like NAD-Glo).[12]
-
-
Procedure:
-
Add test compounds at various concentrations to the wells of the microtiter plate.
-
Add the purified recombinant HSD17B13 protein to each well and incubate for 15 minutes at room temperature.[7]
-
Initiate the enzymatic reaction by adding a mixture of the substrate and NAD+.
-
Incubate for a defined period (e.g., 4 hours) at room temperature.[7]
-
Stop the reaction and measure the formation of the product.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Cellular HSD17B13 Activity Assay
This protocol describes a method to assess the inhibitory activity of compounds in a cellular context.
-
Reagents and Materials:
-
Procedure:
-
Seed the HSD17B13-expressing cells in culture plates.
-
Treat the cells with various concentrations of the test compounds for a specified duration.
-
Add the substrate to the culture medium and incubate for a defined period (e.g., 6-8 hours).
-
Harvest and lyse the cells.
-
Quantify the product in the cell lysates.
-
Determine the cellular IC50 values.
-
Visualizations
Hypothesized HSD17B13 Signaling Pathway in NAFLD
Caption: Hypothesized role of HSD17B13 in retinol metabolism and NAFLD progression.
Experimental Workflow for HSD17B13 Chemical Probe Evaluation
Caption: A typical workflow for the discovery and validation of HSD17B13 chemical probes.
References
- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. cn-bio.com [cn-bio.com]
- 5. Probe BI-3231 | Chemical Probes Portal [chemicalprobes.org]
- 6. Pardon Our Interruption [opnme.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Inipharm to Present Pharmacokinetic Data From a Phase 1 Clinical Trial of INI-822, a Small Molecule Inhibitor of HSD17B13 - BioSpace [biospace.com]
- 10. Advancing liver disease treatment with INI-822 - Diabetes Qualified [diabetesqualified.com.au]
- 11. Inipharm to Present Phase 1 Pharmacokinetic Data for INI-822 [synapse.patsnap.com]
- 12. enanta.com [enanta.com]
- 13. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Hsd17B13 Inhibition: A New Frontier in NAFLD Treatment Compared to Current Therapies
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the emerging therapeutic target, 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), against established and late-stage treatments for Nonalcoholic Fatty Liver Disease (NAFLD). This document outlines the mechanism of action, summarizes available clinical and preclinical data, and details the experimental protocols used to evaluate these therapies.
While specific preclinical and clinical data for the research compound Hsd17B13-IN-16 are not publicly available, this guide will utilize data from other Hsd17B13 inhibitors, such as the RNAi therapeutic ARO-HSD, as representative of this class of drugs. This approach allows for a relevant comparison of the therapeutic potential of Hsd17B13 inhibition against current NAFLD treatment paradigms.
The Emerging Role of Hsd17B13 in NAFLD Pathogenesis
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing non-alcoholic steatohepatitis (NASH), the progressive form of NAFLD, as well as cirrhosis.[1] The expression of HSD17B13 is upregulated in patients with NAFLD and appears to be involved in pathways related to steroid metabolism, pro-inflammatory lipid mediators, and retinol processing.[1][3] Inhibition of HSD17B13 is therefore a promising therapeutic strategy to halt the progression of NAFLD.[2]
Quantitative Comparison of Therapeutic Efficacy
The following tables summarize the efficacy of Hsd17B13 inhibition (represented by ARO-HSD) and current NAFLD treatments based on key clinical trial endpoints.
Table 1: Histological Improvement in NASH
| Therapeutic Agent | Mechanism of Action | Dose | Trial Duration | NASH Resolution (No Worsening of Fibrosis) | Fibrosis Improvement (≥1 stage, No Worsening of NASH) | Reference(s) |
| Hsd17B13 Inhibition | ||||||
| ARO-HSD (siRNA) | HSD17B13 mRNA knockdown | 25-200 mg | 71 days | Data not available (primary endpoint was target knockdown) | Data not available | [4][5][6] |
| Current & Emerging Therapies | ||||||
| Semaglutide | GLP-1 Receptor Agonist | 2.4 mg weekly | 72 weeks | 62.9% | 36.8% | [7][8] |
| Resmetirom (MGL-3196) | Thyroid Hormone Receptor-β Agonist | 80 mg daily | 36 weeks | 27% (at 52 weeks in Phase 3) | 22% (at 52 weeks in Phase 3) | [9][10][11][12][13] |
| Obeticholic Acid | Farnesoid X Receptor (FXR) Agonist | 25 mg daily | 18 months | Not significantly different from placebo | 23% | [14][15][16][17][18] |
| Lanifibranor | Pan-PPAR Agonist | 1200 mg daily | 24 weeks | 49% | 48% (fibrosis regression ≥1 stage) | [19][20][21][22] |
| Pioglitazone | PPARγ Agonist | 30 mg daily | 1 year | 58% (reduction in disease activity) | Not consistently significant | [23][24][25][26][27] |
Table 2: Improvement in Liver Fat and Biomarkers
| Therapeutic Agent | Reduction in Liver Fat (MRI-PDFF) | Change in Alanine Aminotransferase (ALT) | Key Safety/Tolerability Findings | Reference(s) |
| Hsd17B13 Inhibition | ||||
| ARO-HSD (siRNA) | Data not available | -42.3% (200 mg dose at Day 71) | Generally well-tolerated; mild injection site reactions. | [4][5][6][28][29] |
| Current & Emerging Therapies | ||||
| Semaglutide | Significant reduction vs. placebo | Significant reduction vs. placebo | Gastrointestinal side effects (nausea, diarrhea). | [30][31][32] |
| Resmetirom (MGL-3196) | -37.3% relative reduction vs. -8.5% for placebo | Significant reduction | Transient mild diarrhea and nausea. | [9][10][11][12][13] |
| Dapagliflozin | Significant reduction from baseline (e.g., 16.1% to 11.2%) | Significant reduction | Generally well-tolerated. | [33][34][35][36][37] |
| Lanifibranor | -44% reduction (measured by 1H-MRS) | Significant improvement | Diarrhea, nausea, peripheral edema, weight gain. | [19][20][21][22] |
| Pioglitazone | Significant improvement | Significant reduction | Weight gain, edema. | [23][24][25][26][27] |
Experimental Protocols
The evaluation of NAFLD therapeutics in clinical trials relies on standardized methodologies for assessing liver histology and non-invasive markers of disease.
Liver Biopsy and Histological Assessment
Liver biopsy remains the gold standard for the diagnosis and staging of NASH and fibrosis.
-
Procedure: A percutaneous liver biopsy is performed to obtain a tissue sample of adequate length and quality.
-
Histological Scoring: The tissue is stained (commonly with Hematoxylin and Eosin, and Masson's Trichrome) and evaluated by a central pathologist blinded to the treatment allocation. The NAFLD Activity Score (NAS) is used to grade disease activity based on steatosis, lobular inflammation, and hepatocyte ballooning. Fibrosis is staged on a scale of F0 (no fibrosis) to F4 (cirrhosis).
-
Primary Endpoints: Commonly accepted primary endpoints for conditional drug approval include:
Non-Invasive Assessment of Liver Fat: MRI-PDFF
Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF) is a non-invasive, quantitative imaging biomarker used to measure the percentage of fat in the liver.
-
Technique: A specific chemical shift-encoded MRI (CSE-MRI) sequence is performed during a single breath-hold to acquire images that can differentiate between fat and water protons.[43][44]
-
Quantification: The data is processed to generate a PDFF map of the liver, where each pixel represents the percentage of fat. Regions of interest are drawn on the map to calculate the average liver fat content.[43][44]
-
Application in Trials: MRI-PDFF is frequently used as a primary or secondary endpoint to assess changes in hepatic steatosis in response to treatment.
Conclusion
The development of Hsd17B13 inhibitors represents a genetically validated and promising approach to NAFLD therapy. While direct comparative data for this compound is not yet available, the initial data from other inhibitors targeting HSD17B13, such as ARO-HSD, demonstrate potent target engagement and a favorable safety profile. As more data from later-stage clinical trials of Hsd17B13 inhibitors become available, a more direct comparison to current and emerging therapies like GLP-1 receptor agonists and thyroid hormone receptor-β agonists will be possible. The multifaceted nature of NAFLD pathogenesis suggests that combination therapies may ultimately provide the most effective treatment, and Hsd17B13 inhibitors could become a key component of future therapeutic regimens.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 3. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase I/II study of ARO-HSD, an RNA interference therapeutic, for the treatment of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A phase I/II study of ARO-HSD, an RNA interference therapeutic, for the treatment of non-alcoholic steatohepatitis [natap.org]
- 6. natap.org [natap.org]
- 7. Semaglutide treats liver disease in two thirds of patients | King's College London [kcl.ac.uk]
- 8. Semaglutide Shows Potential in Liver Disease Trial | Conexiant [conexiant.com]
- 9. researchgate.net [researchgate.net]
- 10. Resmetirom for Fatty Liver Disease · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 11. natap.org [natap.org]
- 12. Resmetirom (MGL-3196) for the treatment of non-alcoholic steatohepatitis: a multicentre, randomised, double-blind, placebo-controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Resmetirom (MGL-3196) for the treatment of non-alcoholic steatohepatitis: a multicentre, randomised, double-blind, placebo-controlled, phase 2 trial [natap.org]
- 14. jwatch.org [jwatch.org]
- 15. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 16. Role of Obeticholic Acid, a Farnesoid X Receptor Agonist, in Nonalcoholic Fatty Liver Disease: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The effect and safety of obeticholic acid for patients with nonalcoholic steatohepatitis: A systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. inventivapharma.com [inventivapharma.com]
- 20. Is it necessary to target lipid metabolism in different organs for effective treatment of NASH?—the results of the Pan-PPAR Lanifibranor trial - PMC [pmc.ncbi.nlm.nih.gov]
- 21. fattyliver.ca [fattyliver.ca]
- 22. liverdiseasenews.com [liverdiseasenews.com]
- 23. Research Portal [scholarship.miami.edu]
- 24. Effect of Pioglitazone on Nonalcoholic Fatty Liver Disease in Morbid Obese Patients; a Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Pioglitazone even at low dosage improves NAFLD in type 2 diabetes: clinical and pathophysiological insights from a subgroup of the TOSCA.IT randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Pioglitazone Appears Effective Against Common Liver Disease [uspharmacist.com]
- 28. arrowheadpharma.com [arrowheadpharma.com]
- 29. Treatment advances for Non-Alcoholic Fatty Liver Disease (NAFLD) announced at ILC 2021 - EASL-The Home of Hepatology. [easl.eu]
- 30. Efficacy and safety of semaglutide in non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Randomised clinical trial: semaglutide versus placebo reduced liver steatosis but not liver stiffness in subjects with non‐alcoholic fatty liver disease assessed by magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 32. mdpi.com [mdpi.com]
- 33. Dapagliflozin treatment alleviates fatty liver in patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Efficacy of dapagliflozin to treat nonalcoholic fatty liver disease in patients with type 2 diabetes: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 35. diabetesjournals.org [diabetesjournals.org]
- 36. Effects of dapagliflozin on liver steatosis in patients with nonalcoholic fatty liver disease: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. Dapagliflozin improves liver health in NAFLD :- Medznat [medznat.com.ua]
- 38. Nonalcoholic Steatohepatitis and Endpoints in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 39. scholars.northwestern.edu [scholars.northwestern.edu]
- 40. researchgate.net [researchgate.net]
- 41. tandfonline.com [tandfonline.com]
- 42. ENDPOINTS AND CLINICAL TRIAL DESIGN FOR NONALCOHOLIC STEATOHEPATITIS - PMC [pmc.ncbi.nlm.nih.gov]
- 43. Protocol for measuring intrahepatic triglyceride content in adults with non-alcohol fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 44. ajronline.org [ajronline.org]
Safety Operating Guide
Navigating the Safe Disposal of Hsd17B13-IN-16: A Procedural Guide
The proper disposal of any chemical agent is paramount to ensuring laboratory safety and environmental protection. For researchers and drug development professionals handling Hsd17B13-IN-16, a specific and regulated approach to its disposal is not just recommended, but mandated by safety protocols. The primary source of this critical information is the Safety Data Sheet (SDS) provided by the manufacturer.
Core Disposal Principles
Before proceeding with any disposal method, it is imperative to consult the compound-specific Safety Data Sheet (SDS). This document will provide detailed instructions tailored to the chemical's properties and potential hazards. In the absence of an SDS, or for further clarification, contacting your institution's Environmental Health and Safety (EHS) department is a mandatory step.
General Steps for Chemical Waste Disposal:
-
Consult the Safety Data Sheet (SDS): Locate Section 13 of the SDS for this compound. This section will provide specific information on appropriate disposal methods and any regulations that apply.
-
Identify the Waste Stream: Determine if the waste is considered hazardous. The SDS will provide guidance on this classification.
-
Segregate Chemical Waste: Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's EHS guidelines.
-
Use Appropriate Waste Containers: Ensure the waste container is correctly labeled with the chemical name and any relevant hazard symbols.
-
Arrange for Pickup: Contact your EHS department to schedule a pickup for the chemical waste.
The following diagram outlines the general decision-making workflow for the proper disposal of a laboratory chemical like this compound.
Caption: Workflow for the safe disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
